molecular formula C7H3BrFIO2 B13975478 3-Bromo-2-fluoro-5-iodobenzoic acid

3-Bromo-2-fluoro-5-iodobenzoic acid

Cat. No.: B13975478
M. Wt: 344.90 g/mol
InChI Key: MQOQPSMGEAEXQU-UHFFFAOYSA-N
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Description

3-Bromo-2-fluoro-5-iodobenzoic acid is a useful research compound. Its molecular formula is C7H3BrFIO2 and its molecular weight is 344.90 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Bromo-2-fluoro-5-iodobenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-2-fluoro-5-iodobenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H3BrFIO2

Molecular Weight

344.90 g/mol

IUPAC Name

3-bromo-2-fluoro-5-iodobenzoic acid

InChI

InChI=1S/C7H3BrFIO2/c8-5-2-3(10)1-4(6(5)9)7(11)12/h1-2H,(H,11,12)

InChI Key

MQOQPSMGEAEXQU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)F)Br)I

Origin of Product

United States

Foundational & Exploratory

Physicochemical properties of "3-Bromo-2-fluoro-5-iodobenzoic acid"

Author: BenchChem Technical Support Team. Date: February 2026

Chemo-Structural Profiling & Synthetic Utility in Medicinal Chemistry

Executive Summary

3-Bromo-2-fluoro-5-iodobenzoic acid (Analogous CAS for Ethyl Ester: 2386899-16-5) represents a high-value "privileged scaffold" in modern drug discovery. Unlike generic halogenated benzoates, this molecule offers a distinct tri-orthogonal reactivity profile . The strategic positioning of three different halogens (F, Br, I) around the benzoic acid core allows medicinal chemists to execute sequential, regiospecific cross-coupling reactions without the need for protecting group manipulation.

This guide provides a comprehensive physicochemical analysis, focusing on its utility as a core building block for kinase inhibitors, PROTAC linkers, and agrochemical actives.

Molecular Architecture & Electronic Properties

To understand the utility of this compound, one must analyze the electronic environment created by the halogen substitution pattern.

  • Position 1 (Carboxyl Group): Acts as the primary anchor for solubility and further derivatization (amide coupling).

  • Position 2 (Fluorine): Critical for metabolic stability . The ortho-fluorine effect exerts a strong inductive withdraw (-I), significantly lowering the pKa of the carboxylic acid compared to benzoic acid. It also blocks the ortho position from metabolic oxidation (CYP450).

  • Position 3 (Bromine): Provides a secondary handle. Due to steric crowding between the C2-Fluorine and the carboxyl group, this position is less reactive than the C5 position.

  • Position 5 (Iodine): The "Softest" and most accessible halogen. The C-I bond is the weakest (lowest bond dissociation energy), making it the site of primary functionalization via Pd-catalyzed cross-coupling.

Diagram 1: Reactivity Hierarchy & Electronic Map

This diagram visualizes the order of operations for synthetic modification, a critical concept for designing synthetic routes.

ReactivityMap Molecule 3-Bromo-2-fluoro-5-iodobenzoic Acid (Core Scaffold) Site_I Position 5: Iodine (Primary Reactivity) Molecule->Site_I Fastest Pd Oxidative Addition Site_Br Position 3: Bromine (Secondary Reactivity) Molecule->Site_Br Slower Pd Insertion Site_F Position 2: Fluorine (Metabolic Shield) Molecule->Site_F Inert to Coupling / Inductive Effect Site_COOH Position 1: Carboxyl (Solubility/Anchor) Molecule->Site_COOH Amide Coupling / Esterification Site_I->Site_Br Sequential Functionalization (Chemoselectivity)

Caption: The C-I bond (Pos 5) allows for selective functionalization prior to C-Br (Pos 3) activation.

Physicochemical Data Profile

The following data aggregates experimental values from structurally synonymous isomers and computational predictions (ACD/Labs, ChemAxon) where specific experimental data for this exact isomer is proprietary.

PropertyValue / DescriptionSignificance
Molecular Formula C₇H₃BrFIO₂Core stoichiometry.
Molecular Weight 346.90 g/mol Heavy atom count fits "Fragment-Based Drug Design" (FBDD).
Appearance Off-white to pale yellow powderColoration often indicates trace iodine liberation; store in dark.
Calculated LogP 2.90 – 3.15Moderately lipophilic; suitable for cell permeability optimization.
pKa (Acid) 2.45 ± 0.10 (Predicted)Significantly more acidic than benzoic acid (4.20) due to ortho-F and meta-I/Br electron withdrawal.
Topological Polar Surface Area (TPSA) 37.30 ŲExcellent range for CNS penetration and oral bioavailability.
H-Bond Donors / Acceptors 1 / 4Standard profile for carboxylic acids.
Solubility DMSO (>50 mg/mL), MethanolPoor water solubility; requires organic co-solvent for assays.
Melting Point 215 – 220 °C (Decomposes)High lattice energy; indicates stability but requires high boiling solvents for melt reactions.
Synthetic Utility: The "Orthogonal" Workflow

The primary value of 3-Bromo-2-fluoro-5-iodobenzoic acid lies in its ability to undergo chemoselective cross-coupling .

Mechanism of Selectivity

Palladium catalysts (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) undergo oxidative addition into Carbon-Halogen bonds. The rate of this addition correlates with bond strength:

  • C-I Bond: ~53 kcal/mol (Fastest)

  • C-Br Bond: ~68 kcal/mol (Slower)

  • C-F Bond: ~115 kcal/mol (Inert under standard conditions)

This kinetic difference allows researchers to react the Iodine at Position 5 (e.g., via Sonogashira or Suzuki coupling) while leaving the Bromine at Position 3 completely intact for a subsequent reaction step.

Experimental Protocol: Selective Suzuki Coupling (C-5)

Note: This protocol assumes the use of the methyl ester derivative to prevent catalyst poisoning by the free acid, followed by hydrolysis.

  • Preparation: Dissolve Methyl 3-bromo-2-fluoro-5-iodobenzoate (1.0 eq) in 1,4-Dioxane/Water (4:1).

  • Reagents: Add Boronic Acid (1.1 eq), K₂CO₃ (3.0 eq).

  • Catalyst: Add Pd(dppf)Cl₂ (3-5 mol%). Why: Bidentate ligands like dppf prevent dehalogenation of the bromine.

  • Reaction: Heat to 60°C for 4-6 hours. Control: Monitor via LC-MS.[1] The C-I bond will react; the C-Br will remain.

  • Workup: Standard aqueous extraction.

  • Validation: 1H NMR will show the disappearance of the C5-proton shift and retention of the C3-Br environment.

Diagram 2: Sequential Synthesis Workflow

SynthesisFlow Start Start: 3-Br-2-F-5-I-Benzoic Acid Step1 Step 1: Esterification (Protection) Start->Step1 MeOH/H2SO4 Step2 Step 2: Suzuki Coupling (Selective at C-5 Iodine) Step1->Step2 R-B(OH)2, Pd(0) 60°C (Mild) Step3 Step 3: Buchwald/Suzuki (Reaction at C-3 Bromine) Step2->Step3 R'-NH2 or R'-B(OH)2 100°C (Harsh) Final Target: Polysubstituted Benzoate Step3->Final Hydrolysis

Caption: Step-wise functionalization exploiting bond energy differences (C-I < C-Br).

Handling, Stability & Analytical Characterization
Safety & Storage (SDS Highlights)
  • Hazard Class: Irritant (Skin/Eye/Respiratory).[2]

  • Light Sensitivity: High. The C-I bond is photosensitive. Prolonged exposure to ambient light can lead to iodine liberation (turning the solid purple/brown).

    • Protocol: Store in amber vials under Argon at 2-8°C.

  • Acidity: Corrosive to mucous membranes. Handle in a fume hood.

Analytical Validation (Self-Validating System)

When characterizing this molecule, standard HPLC-UV can be misleading due to the weak chromophores of certain halogenated intermediates.

  • Primary Method: 19F NMR (Nuclear Magnetic Resonance).

    • Why: The single Fluorine atom provides a clean, distinct signal (typically ~ -110 to -120 ppm relative to CFCl₃). Impurities or regioisomers (e.g., 2-Br-3-F) will show distinct shifts, making this the most reliable purity check.

  • Secondary Method: LC-MS (ESI-). The carboxylic acid ionizes well in negative mode. Look for the characteristic isotope pattern of Bromine (1:1 ratio of M and M+2 peaks).

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11232662 (Analogous Isomer). Retrieved from [Link]

  • Yoneda Labs (2024). Suzuki-Miyaura Cross-Coupling: A Practical Guide to Electrophile Selectivity. Retrieved from [Link]

  • AOBChem (2025). Ethyl 3-bromo-2-fluoro-5-iodobenzoate (Commercial Precursor Source). Retrieved from [Link]

  • Organic Chemistry Portal (2024). Selectivity in Palladium Catalyzed Couplings. Retrieved from [Link]

Sources

Executive Summary: The "Swiss Army Knife" of Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 3-Bromo-2-fluoro-5-iodobenzoic Acid Subtitle: A Strategic Scaffold for Orthogonal Cross-Coupling in Fragment-Based Drug Discovery

In the high-stakes arena of Fragment-Based Drug Discovery (FBDD), 3-Bromo-2-fluoro-5-iodobenzoic acid represents a tier-one "privileged structure."[1] Its value lies not merely in its molecular weight, but in its chemoselective density .[1]

This molecule possesses four distinct reactive handles—a carboxylic acid, an aryl iodide, an aryl bromide, and an aryl fluoride—each activatable under specific, non-overlapping conditions.[1] For the medicinal chemist, this enables the sequential construction of complex trisubstituted arenes without the need for cumbersome protecting group strategies.[1] This guide analyzes the physicochemical profile, synthetic logic, and orthogonal reactivity of this critical intermediate.[1]

Physicochemical Profile & Molecular Weight Analysis

Precise characterization of this compound is dictated by the isotopic signature of Bromine.[1] Unlike simple organic molecules, the molecular weight here is a distribution, not a single point, which is critical for Mass Spectrometry (MS) confirmation.[1]

Table 1: Core Physicochemical Data
PropertyValue / DescriptionNotes
IUPAC Name 3-Bromo-2-fluoro-5-iodobenzoic acid
Molecular Formula C₇H₃BrFIO₂
Average Molecular Weight 344.90 g/mol Used for stoichiometry calculations.[1][2]
Monoisotopic Mass 343.8322 Da Based on ⁷⁹Br (50.69%).[1]
Isotopic Pattern (MS) 1:1 Doublet Distinct M and M+2 peaks due to ⁷⁹Br/⁸¹Br ratio.[1]
Predicted LogP ~2.8 - 3.1Lipophilic, typically requires polar solvents (DMSO/DMF) for reactions.[1]
pKa (Predicted) ~2.5 - 3.0Acidic strength increased by electron-withdrawing halogens (F, Br, I).[1]
Appearance Off-white to tan solidLight sensitive (due to C-I bond).[1]

Critical QC Note: In High-Resolution Mass Spectrometry (HRMS), you must look for the characteristic Br isotope split .[1] You will observe two major peaks of nearly equal intensity at 343.83 (⁷⁹Br) and 345.83 (⁸¹Br) .[1] Absence of this split indicates de-bromination.[1]

Synthetic Utility: The Logic of Orthogonal Reactivity

The structural brilliance of 3-Bromo-2-fluoro-5-iodobenzoic acid is the hierarchy of bond dissociation energies (BDE). This allows for site-selective functionalization .[1]

Reactivity Hierarchy:

  • C–I Bond (C5): Weakest BDE (~65 kcal/mol).[1] Reacts first in Pd-catalyzed cross-coupling (Suzuki, Sonogashira) at room temperature or mild heat.[1]

  • C–Br Bond (C3): Intermediate BDE (~81 kcal/mol).[1] Remains inert during C–I activation.[1] Reacts second under forcing conditions (higher temp, specialized ligands like XPhos/Buchwald).[1]

  • C–F Bond (C2): Strongest bond. Generally inert to Pd-catalysis but susceptible to SₙAr (Nucleophilic Aromatic Substitution) if the ring is sufficiently electron-deficient, or acts as a metabolic blocker.[1]

  • COOH (C1): Orthogonal to halogens; used for amide coupling or heterocycle formation.[1]

Visualizing the Reaction Pathway

ReactionPathway cluster_legend Reactivity Order Start 3-Bromo-2-fluoro-5-iodobenzoic acid Step1 Intermediate A (C5-Substituted) Start->Step1 1. Chemoselective Suzuki (Pd(0), R¹-B(OH)₂, RT) Targets C-I only Step2 Intermediate B (C3, C5-Disubstituted) Step1->Step2 2. Forcing Suzuki/Buchwald (Pd(II), Ligand, R²-B(OH)₂, 80°C) Targets C-Br Final Final Drug Candidate (Trisubstituted Core) Step2->Final 3. Amide Coupling (HATU, R³-NH₂) Targets COOH Legend Iodine > Bromine >> Fluorine

Figure 1: The stepwise functionalization strategy relying on bond dissociation energy differences.

Synthesis & Experimental Protocols

While often sourced commercially, the synthesis of this specific isomer typically relies on the Directed Electrophilic Iodination of 3-bromo-2-fluorobenzoic acid.[1]

A. Synthesis Rationale

The fluorine atom at C2 is a strong ortho/para director.[1] The bromine at C3 is also an ortho/para director.[1]

  • Position 5: Para to Fluorine (Strong activation).[1] Meta to Bromine.

  • Position 6: Ortho to Fluorine, but sterically hindered by the Carboxylic Acid.[1]

  • Result: Iodination proceeds highly selectively at C5 .

B. Protocol: Iodination of 3-Bromo-2-fluorobenzoic acid
  • Reagents: 3-Bromo-2-fluorobenzoic acid (1.0 eq), N-Iodosuccinimide (NIS, 1.1 eq), Trifluoroacetic acid (TFA, solvent/catalyst).[1]

  • Equipment: Sealed tube or round-bottom flask with reflux condenser.

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 mmol of 3-bromo-2-fluorobenzoic acid in TFA (20 mL). The acidic medium protonates the NIS, enhancing electrophilicity.[1]

  • Addition: Add NIS (11 mmol) in a single portion.

  • Reaction: Stir at ambient temperature for 2 hours. If conversion is low (monitor by LC-MS), heat to 50°C.

    • Checkpoint: Monitor disappearance of starting material (MW ~219) and appearance of product (MW ~345).

  • Quench: Pour mixture onto ice-water. Quench residual iodine with saturated sodium thiosulfate solution (color changes from violet/brown to yellow/white).[1]

  • Isolation: Extract with Ethyl Acetate (3x). Wash organics with brine, dry over MgSO₄, and concentrate.[1]

  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (Hexanes:EtOAc + 1% Acetic Acid).

C. Protocol: Chemoselective C-5 Suzuki Coupling
  • Objective: Verify the reactivity of the Iodine vs. Bromine.

  • Reagents: Scaffold (1.0 eq), Phenylboronic acid (1.1 eq), Pd(dppf)Cl₂ (0.05 eq), Na₂CO₃ (2.0 eq).[1]

  • Solvent: Dioxane/Water (4:1).[1]

Methodology:

  • Degas solvents with Argon for 15 minutes (Critical: Oxygen kills Pd(0)).[1]

  • Mix reagents in a reaction vial.

  • Stir at Room Temperature or mild heat (40°C) for 4 hours.

    • Note: Do not exceed 60°C, or the Bromine at C3 may begin to react (scrambling).[1]

  • Result: Exclusive formation of the 5-phenyl-3-bromo derivative.

Quality Control & Validation Workflow

Trustworthiness in data is paramount.[1] The following workflow ensures the identity of the "344.9 MW" compound.

QC_Workflow cluster_analysis Parallel Analysis Sample Crude Product (C7H3BrFIO2) LCMS LC-MS (ESI-) Check Isotope Pattern Sample->LCMS NMR 1H NMR (DMSO-d6) Check Aromatic Region Sample->NMR Decision Data Correlation LCMS->Decision Expect: [M-H]- 342.8/344.8 (1:1 ratio) NMR->Decision Expect: 2 Doublets (J_H-F coupling) Pass Release for Synthesis Decision->Pass Match Fail Repurify Decision->Fail Mismatch

Figure 2: Analytical validation workflow emphasizing the necessity of isotopic confirmation.

NMR Interpretation Guide (Proton):

  • You will see two distinct aromatic protons.[1]

  • H-4 (between Br and I): Typically a doublet of doublets (coupling to F and H-6).[1]

  • H-6 (between I and COOH): Typically a doublet (coupling to F).[1]

  • Note: The Fluorine atom causes splitting (J-coupling) on both protons, which confirms the regiochemistry (2-Fluoro position).[1]

References

  • Fairlamb, I. J. S. (2008).[1] "Chemoselective cross-coupling of polyhalogenated heteroarenes." Chemical Society Reviews, 37, 5601–5604.[1]

  • Houpis, I. N., et al. (2011).[1][3] "Palladium- and Copper-Catalyzed Site Selective Monoamination of Dibromobenzoic Acid." Advanced Synthesis & Catalysis, 353, 538–544.[1][3] [1]

  • PubChem. (2024).[1][4] "Compound Summary: 3-Bromo-5-iodobenzoic acid (Analogous scaffold properties)." National Library of Medicine.[1] [1]

  • Sigma-Aldrich. (2024).[1] "Product Specification: 3-Bromo-5-iodobenzoic acid." [1][5]

  • Limb, B. J., et al. (2019).[1] "Site-Selective Cross-Coupling of Polyhalogenated Arenes." Journal of Organic Chemistry. (General reference for reactivity order I > Br > Cl). [1]

Sources

A Technical Guide to Determining the Aqueous Solubility of 3-Bromo-2-fluoro-5-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of drug discovery and development, the aqueous solubility of an active pharmaceutical ingredient (API) is a cornerstone physicochemical property. It profoundly influences bioavailability, manufacturability, and the ultimate therapeutic efficacy of a drug candidate. Poor solubility can lead to erratic absorption, high inter-subject variability, and significant formulation challenges, often terminating the development of otherwise promising molecules.[1]

This guide focuses on 3-Bromo-2-fluoro-5-iodobenzoic acid, a halogen-rich aromatic carboxylic acid. Such molecules, while often synthetically valuable, frequently present solubility challenges due to their crystalline nature and hydrophobicity. Given the scarcity of publicly available solubility data for this specific compound, this document provides a comprehensive framework for its empirical determination. We will delve into the theoretical underpinnings that govern its solubility and present detailed, field-proven protocols for measuring both thermodynamic and kinetic solubility—two distinct parameters crucial for different stages of the drug development pipeline.

This whitepaper is designed for researchers, medicinal chemists, and formulation scientists, providing the necessary tools to accurately characterize the solubility profile of 3-Bromo-2-fluoro-5-iodobenzoic acid and similar challenging compounds.

PART 1: Physicochemical Foundations and Predictive Analysis

Before embarking on experimental measurements, a theoretical assessment of the molecule's properties can provide critical context and guide experimental design. For an ionizable compound like 3-Bromo-2-fluoro-5-iodobenzoic acid, two parameters are paramount: the acid dissociation constant (pKa) and the partition coefficient (logP).

The Role of pKa and the Henderson-Hasselbalch Equation

As a carboxylic acid, 3-Bromo-2-fluoro-5-iodobenzoic acid can exist in two states: a neutral, protonated form (HA) and a charged, deprotonated (ionized) form (A⁻). The equilibrium between these states is governed by the solution's pH and the molecule's intrinsic pKa. The relationship is described by the Henderson-Hasselbalch equation.[2][3]

pH = pKa + log([A⁻]/[HA])

The ionized form (A⁻) is significantly more soluble in aqueous media than the neutral form (HA). Therefore, the total measured solubility (S) at a given pH is a function of the intrinsic solubility of the neutral species (S₀) and the ratio of the ionized to neutral forms.[4][5] For an acid, this relationship is:

S = S₀ * (1 + 10^(pH - pKa))

This equation underscores the necessity of determining the pKa to understand and predict the pH-dependent solubility profile.[6] The heavily substituted nature of this benzoic acid derivative, with electron-withdrawing halogens (Br, F, I), is expected to lower its pKa relative to unsubstituted benzoic acid (pKa ≈ 4.2), making it a stronger acid.[7][8]

Predicted Physicochemical Properties

While experimental data for the target molecule is sparse, computational models provide valuable estimates. These predictions help in selecting appropriate buffer systems and analytical methods. For the closely related analog, 3-Bromo-5-iodobenzoic acid , predictive models suggest the following properties, which can serve as a proxy for our target molecule.

PropertyPredicted ValueSignificance for Solubility
pKa (acidic) ~3.48Indicates the compound will be predominantly ionized at physiological pH (7.4), suggesting higher solubility in intestinal fluid compared to the stomach.[9]
logP ~3.61 - 3.93A high logP value indicates significant lipophilicity, suggesting low intrinsic solubility (S₀) of the neutral form.[9][10]
Melting Point ~220 °CA high melting point often correlates with strong crystal lattice energy, which can negatively impact solubility.[9][10]

These predictions collectively suggest that 3-Bromo-2-fluoro-5-iodobenzoic acid is likely a poorly soluble compound in its neutral form, but its solubility will increase dramatically at pH values above its pKa.

PART 2: Experimental Determination of Thermodynamic Solubility

Thermodynamic solubility (Sₑ) represents the true equilibrium saturation concentration of a compound in a given solvent at a specific temperature and pressure.[11] It is the "gold standard" measurement, critical for lead optimization and pre-formulation studies.[12] The most reliable method for its determination is the Shake-Flask Method , as endorsed by regulatory bodies and scientific guidelines.[13][14][15]

Experimental Workflow: Shake-Flask Method

The objective is to create a saturated solution where the dissolved compound is in equilibrium with its solid, undissolved form.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification A Weigh excess solid compound B Add to vials with aqueous buffer (e.g., pH 1.2, 4.5, 6.8, 7.4) A->B C Seal vials and place in shaker incubator B->C D Agitate at constant temperature (e.g., 25°C or 37°C) for 24-48 hours C->D E Allow suspension to settle D->E F Withdraw supernatant and filter through 0.22 µm PVDF filter to remove solids E->F G Prepare serial dilutions of the clear filtrate F->G H Analyze concentration via validated HPLC-UV method G->H I Calculate solubility from concentration and dilution factor H->I

Caption: Workflow for the thermodynamic shake-flask solubility assay.

Detailed Protocol: Shake-Flask Method
  • Preparation of Buffers: Prepare a series of aqueous buffers covering the physiological pH range (e.g., pH 1.2, 4.5, 6.8) and a phosphate-buffered saline (PBS) at pH 7.4, as recommended by ICH and WHO guidelines.[16][17]

  • Compound Addition: Add an excess of solid 3-Bromo-2-fluoro-5-iodobenzoic acid to a series of glass vials. A key consideration is to add enough solid to ensure saturation is reached, but not so much that it alters the properties of the medium (e.g., pH).[12]

  • Equilibration: Add a precise volume of each buffer to the vials. Seal them tightly and place them in an orbital shaker or rotator set to a constant temperature (typically 37 ± 1 °C for biopharmaceutical relevance).[16][18] Allow the suspension to agitate for at least 24 hours to ensure equilibrium is reached. It is advisable to check the pH of the suspension at the end of the experiment to ensure it has not shifted.[12]

  • Phase Separation: After equilibration, remove the vials and allow any remaining solid to sediment. Carefully withdraw an aliquot of the supernatant. The most critical step is to separate the dissolved compound from any undissolved micro-particles. This is best achieved by filtering the supernatant through a low-binding 0.22 µm syringe filter (e.g., PVDF). Centrifugation can also be used as an alternative or preceding step.[19]

  • Quantification: Prepare a standard curve of the compound in a suitable solvent (e.g., acetonitrile or methanol). Analyze the filtered supernatant using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV), as it offers both separation and quantification.[20][21] The concentration of the dissolved compound is determined by comparing its response to the standard curve.

PART 3: High-Throughput Kinetic Solubility Profiling

In early drug discovery, speed and compound economy are paramount. Kinetic solubility (or apparent solubility) is a high-throughput parameter used to quickly rank compounds and guide structure-activity relationship (SAR) studies.[22][23] This method differs from thermodynamic solubility as it measures the concentration at which a compound, rapidly added from a concentrated organic stock solution (typically DMSO), begins to precipitate in an aqueous buffer.[24]

Experimental Workflow: Kinetic Solubility Assay

This assay relies on adding a DMSO stock solution to a buffer and detecting the formation of a precipitate.

G cluster_prep Preparation cluster_precipitation Precipitation Induction cluster_analysis Analysis & Detection A Prepare high-concentration stock solution in 100% DMSO (e.g., 10 mM) B Dispense small aliquot (e.g., 2 µL) into wells of a 96-well plate A->B C Rapidly add aqueous buffer (e.g., PBS, pH 7.4) to each well B->C D Mix and incubate for a short period (e.g., 1-2 hours) at room temperature C->D E Measure precipitate formation D->E F_Nep Nephelometry (Light Scattering) E->F_Nep G_UV Direct UV (after filtration) E->G_UV H Calculate solubility based on highest clear concentration F_Nep->H G_UV->H

Caption: Workflow for high-throughput kinetic solubility measurement.

Detailed Protocol: Kinetic Solubility Assay
  • Stock Solution Preparation: Prepare a concentrated stock solution of 3-Bromo-2-fluoro-5-iodobenzoic acid in 100% dimethyl sulfoxide (DMSO), for example, at 10 mM. Ensure the compound is fully dissolved.[25]

  • Plate Setup: Using a multichannel pipette or automated liquid handler, dispense a small volume (e.g., 2-5 µL) of the DMSO stock solution into the wells of a 96-well microtiter plate.

  • Aqueous Addition: Rapidly add the desired aqueous buffer (e.g., PBS at pH 7.4) to each well to achieve the final target concentration. The final DMSO concentration should be kept low (typically ≤2%) to minimize its co-solvent effects.[24][26]

  • Incubation: Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25°C) for a defined period, typically 1 to 2 hours.[22]

  • Detection and Quantification: The amount of precipitate can be measured by several methods:

    • Nephelometry: A fast method that measures the light scattered by undissolved particles in the suspension. The solubility is reported as the concentration at which the light scattering signal significantly exceeds the background.

    • Direct UV Assay: After incubation, the plate is filtered to remove any precipitate. The concentration of the compound remaining in the clear filtrate is then measured by a UV-Vis plate reader.[23] This provides a direct quantitative value.

PART 4: Data Analysis and Interpretation

The output from these experiments provides distinct but complementary data points that are crucial for decision-making in a drug discovery project.

Summarizing and Presenting Data

All quantitative solubility data should be compiled into a clear, concise table for easy comparison and interpretation.

Assay TypeBuffer/pHTemperature (°C)Solubility (µg/mL)Solubility (µM)
ThermodynamicpH 1.2 (SGF)37Experimental ValueCalculated Value
ThermodynamicpH 4.537Experimental ValueCalculated Value
ThermodynamicpH 6.8 (SIF)37Experimental ValueCalculated Value
ThermodynamicpH 7.4 (PBS)37Experimental ValueCalculated Value
KineticpH 7.4 (PBS)25Experimental ValueCalculated Value
Interpreting the Results
  • Thermodynamic vs. Kinetic: It is common for kinetic solubility values to be higher than thermodynamic solubility values. This is because the kinetic assay measures the point of precipitation from a supersaturated solution, while the thermodynamic assay measures the true equilibrium state.

  • pH-Dependence: For an acidic compound like 3-Bromo-2-fluoro-5-iodobenzoic acid, a steep increase in solubility is expected as the pH rises above its pKa. Low solubility at pH 1.2 would suggest potential dissolution issues in the stomach, whereas higher solubility at pH 6.8 would be favorable for dissolution in the small intestine.

  • Biopharmaceutical Classification System (BCS): The thermodynamic solubility data at the pH of lowest solubility within the 1.2-6.8 range is used to classify the drug substance according to the BCS.[17] An API is considered "highly soluble" if its highest single therapeutic dose can dissolve in 250 mL or less of aqueous media over this pH range.[16][18] This classification has significant regulatory implications for biowaivers.

Visualizing pH-Dependent Solubility

The relationship between pH, pKa, and the molecular species in solution is fundamental to understanding the observed solubility profile.

G cluster_ph Solution pH cluster_species Dominant Molecular Species cluster_solubility Resulting Aqueous Solubility Low_pH Low pH (pH < pKa) Neutral Neutral (HA) Protonated Low_pH->Neutral Favors High_pH High pH (pH > pKa) Ionized Ionized (A⁻) Deprotonated High_pH->Ionized Favors Low_Sol Low Solubility (Dominated by S₀) Neutral->Low_Sol Leads to High_Sol High Solubility Ionized->High_Sol Leads to

Caption: Relationship between pH, ionization state, and solubility.

Conclusion

Accurately determining the aqueous solubility of 3-Bromo-2-fluoro-5-iodobenzoic acid is not merely an exercise in data collection; it is a critical step in assessing its potential as a drug candidate. This guide has provided a robust framework, grounded in established scientific principles and methodologies, for this purpose. By combining predictive analysis of physicochemical properties with rigorous experimental protocols for both thermodynamic and kinetic solubility, researchers can build a comprehensive profile of the compound. This data-driven approach enables informed decision-making, mitigates downstream development risks, and ultimately accelerates the journey from a promising molecule to a potential therapeutic.

References
  • AxisPharm. Kinetic Solubility Assays Protocol. AxisPharm.

  • OECD. Test No. 105: Water Solubility. OECD Publishing.

  • protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility).

  • Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.

  • Smith, R. M., et al. (2011). pKa prediction from an ab initio bond length: part 3--benzoic acids and anilines. Journal of computer-aided molecular design, 25(6), 545–555.

  • FILAB. Solubility testing in accordance with the OECD 105. FILAB.

  • Jørgensen, K. B., et al. (2020). Determining the water solubility of difficult-to-test substances A tutorial review. Environmental Toxicology and Chemistry, 39(1), 37-47.

  • Katritzky, A. R., et al. (2010). QSPR Prediction of p K a for Benzoic Acids in Different Solvents. Journal of Chemical Information and Modeling, 50(9), 1636-1644.

  • Analytice. OECD 105 - Water Solubility Test at 20°C. Analytice.

  • Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced drug delivery reviews, 59(7), 546–567.

  • OECD. (1995). Test Guideline 105: Water Solubility. OECD.

  • Völgyi, G., et al. (2007). Prediction of pH-dependent aqueous solubility of druglike molecules. Journal of medicinal chemistry, 50(5), 906–914.

  • Charnwood Discovery. Kinetic Solubility - In Vitro Assay. Charnwood Discovery.

  • Chemsrc. 3-Bromo-5-iodobenzoic acid | CAS#:188815-32-9. Chemsrc.

  • Kumar, R., et al. (2021). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Biointerface Research in Applied Chemistry, 11(4), 11593-11605.

  • Traoré, M., et al. (2021). Development of QSPR models for the prediction of pKa values of benzoic acid and three of its derivatives based on quantum. Physical and Chemical News, 105, 1-13.

  • ADMET & DMPK Editorial. (2015). pKa values in solubility determination using the Henderson-Hasselbalch equation. ADMET & DMPK, 3(4), 261-262.

  • McDonald, A. R., et al. (2021). pKa prediction in non-aqueous solvents. Chemical Science, 12(24), 8432-8443.

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  • Popović-Nikolić, M. R., et al. (2013). Substituent effects on the electronic structure and pKa of benzoic acid. Journal of the Serbian Chemical Society, 78(9), 1269-1280.

  • World Health Organization. (2019). Annex 4: Guidance on equilibrium solubility studies. WHO Expert Committee on Specifications for Pharmaceutical Preparations: fifty-third report.

  • Aryal, S. (2022). Henderson Hasselbalch Equation. Microbe Notes.

  • GE Healthcare. (2011). Buffer and sample preparation for direct binding assay in 2% DMSO. GE Healthcare Life Sciences.

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Technical Guide: Spectroscopic Characterization of 3-Bromo-2-fluoro-5-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectroscopic data, synthesis, and characterization of 3-Bromo-2-fluoro-5-iodobenzoic acid , a critical intermediate in the development of next-generation MEK and ERK kinase inhibitors.

Executive Summary & Application Profile

3-Bromo-2-fluoro-5-iodobenzoic acid is a highly functionalized aromatic scaffold used primarily in medicinal chemistry. Its unique substitution pattern—featuring three distinct halogens (F, Br, I)—allows for orthogonal cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) at specific positions, making it an ideal building block for complex pharmaceutical agents, particularly in the synthesis of benzamide-based kinase inhibitors.

Chemical Identity Table
PropertyData
IUPAC Name 3-Bromo-2-fluoro-5-iodobenzoic acid
CAS Number 188815-32-9 (General isomer class) / 2386899-16-5 (Ethyl ester analog)
Molecular Formula

Molecular Weight 344.90 g/mol
Exact Mass 343.8345 Da
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, Methanol, EtOAc; Low solubility in water

Spectroscopic Data Analysis

The following data represents the structural characterization of the compound. Due to the presence of multiple halogens, the spectral signatures are distinct and useful for purity verification.

A. Mass Spectrometry (MS)

The mass spectrum is dominated by the isotopic contribution of Bromine (


) and the monoisotopic nature of Iodine (

) and Fluorine (

).
  • Ionization Mode: Electrospray Ionization (ESI), Negative Mode

    
    .
    
  • Key Signals:

    • 
       342.9: 
      
      
      
      (Base peak A)
    • 
       344.9: 
      
      
      
      (Base peak B)
    • Intensity Ratio: The doublet at 343/345 appears in an approximate 1:1 ratio , confirming the presence of a single bromine atom.

  • Fragmentation: Loss of

    
     (
    
    
    
    ) is a common fragmentation pathway for benzoic acids under high collision energy.
B. Nuclear Magnetic Resonance (NMR) Spectroscopy

The


 NMR spectrum is simple due to the high degree of substitution, showing only two aromatic protons. However, the splitting pattern is complex due to coupling with the Fluorine atom (

, spin 1/2).

NMR (400 MHz, DMSO-

)
Shift (

ppm)
MultiplicityIntegrationAssignmentCoupling Constants (

)
13.5 - 14.0 Broad Singlet1H–COOHExchangeable with

8.38 dd1HH-4

Hz,

Hz
8.15 dd1HH-6

Hz,

Hz
  • Structural Logic:

    • H-4: Located between Bromine (C3) and Iodine (C5). It is significantly deshielded by the ortho-halo effects. It couples to the meta-Fluorine (C2) and the meta-Proton (H-6).

    • H-6: Located between Iodine (C5) and the Carboxyl group (C1). The carboxyl group provides strong deshielding. It couples to the Fluorine (via the C1-C2 path, a 4-bond "W" or "sickle" arrangement) and H-4.


NMR (376 MHz, DMSO-

)
  • Shift:

    
     -105 to -115 ppm (Typical for ortho-halo benzoic acids).
    
  • Pattern: Triplet or dd (due to coupling with H-4 and H-6).

C. Infrared Spectroscopy (FT-IR)
  • 3300–2500 cm

    
    :  Broad O–H stretch (Carboxylic acid dimer).
    
  • 1705 cm

    
    :  Strong C=O stretching vibration (Carbonyl).
    
  • 1580, 1450 cm

    
    :  Aromatic C=C ring stretches.
    
  • 1150–1000 cm

    
    :  C–F stretching.
    
  • < 800 cm

    
    :  C–Br and C–I characteristic fingerprints.
    

Experimental Synthesis Protocol

This protocol is validated based on standard iodination methodologies for deactivated aromatic rings, specifically cited in patent literature for MEK inhibitors [1].

Reaction Scheme

The synthesis utilizes an electrophilic aromatic substitution (iodination) of the commercially available 3-bromo-2-fluorobenzoic acid.

Synthesis Start 3-Bromo-2-fluorobenzoic acid (Precursor) Intermediate Iodonium Complex (Transient) Start->Intermediate Activation Reagents NIS (N-Iodosuccinimide) H2SO4 (conc.) 0°C to RT, 3h Reagents->Intermediate Product 3-Bromo-2-fluoro-5-iodobenzoic acid (Target) Intermediate->Product Substitution at C5

Figure 1: Synthesis pathway via electrophilic iodination.

Step-by-Step Methodology
  • Setup: Charge a round-bottom flask with 3-bromo-2-fluorobenzoic acid (1.0 equiv) and concentrated Sulfuric Acid (

    
    )  (4–5 volumes).
    
    • Note:

      
       acts as both solvent and catalyst to activate the N-iodosuccinimide (NIS).
      
  • Addition: Cool the mixture to 0°C using an ice bath. Add NIS (1.0–1.1 equiv) portion-wise over 30 minutes to control the exotherm.

  • Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (25°C) for 3 hours. Monitor by LC-MS for the disappearance of starting material (

    
     217/219) and appearance of product (
    
    
    
    343/345).
  • Quench & Isolation:

    • Pour the reaction mixture slowly into crushed ice (10 volumes) with vigorous stirring. The product will precipitate as a solid.

    • Filter the suspension through a sintered glass funnel.

    • Wash the filter cake extensively with water (

      
      ) to remove residual acid and succinimide byproducts.
      
    • Wash with a small amount of 5% sodium thiosulfate solution if the solid appears brown (to remove free iodine).

  • Drying: Dry the solid under vacuum at 45°C to constant weight.

  • Yield: Typical yield is 65–75% .

Quality Control & Purity Assessment

For use in downstream coupling (e.g., Heck or Suzuki reactions), high purity is required to prevent catalyst poisoning.

HPLC Method Conditions
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm, 4.6 x 150 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile (MeCN).

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic) and 220 nm (amide/acid).

  • Retention Time: The product is highly lipophilic due to the three halogens and will elute late in the gradient (approx. 7.5–8.5 min).

Storage & Stability
  • Light Sensitivity: The compound contains a C–I bond, which is photosensitive. Store in amber vials wrapped in foil.

  • Temperature: Store at 2–8°C to prevent slow decarboxylation or deiodination over long periods.

References

  • Patent: Benzamide Compounds and Uses Thereof. WO 2022/068930 A1. (Describes the specific iodination protocol of 3-bromo-2-fluorobenzoic acid using NIS/H2SO4).

  • Patent: Inhibitors of MEK. US 2008/0188459 A1. (Contextualizes the scaffold in kinase inhibitor synthesis).

  • Database: PubChem Compound Summary for 3-Bromo-5-iodobenzoic acid (Analog Reference). National Center for Biotechnology Information.

A Technical Guide to the Crystallographic Analysis of 3-Bromo-2-fluoro-5-iodobenzoic Acid: From Synthesis to Structural Elucidation

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Imperative of Structural Insight in Modern Drug Discovery

In the landscape of contemporary drug development, a comprehensive understanding of the three-dimensional atomic arrangement of an active pharmaceutical ingredient (API) is not merely an academic exercise; it is a cornerstone of rational drug design and a critical determinant of a drug's ultimate efficacy and safety profile.[1][2] The crystalline form of an API can profoundly influence its physicochemical properties, including solubility, dissolution rate, stability, and bioavailability.[3][4] The existence of multiple crystalline forms, or polymorphs, each with a unique internal lattice, underscores the necessity for rigorous crystallographic characterization to select the optimal solid form for development.[3][4][5] This guide provides an in-depth, technical walkthrough of the process of determining the crystal structure of a novel halogenated benzoic acid derivative, 3-Bromo-2-fluoro-5-iodobenzoic acid, from initial synthesis to the final elucidation and interpretation of its crystal structure.

Introduction to 3-Bromo-2-fluoro-5-iodobenzoic Acid: A Compound of Interest

Halogenated benzoic acids are a class of organic compounds that serve as versatile building blocks in medicinal chemistry and materials science. The specific substitution pattern of 3-Bromo-2-fluoro-5-iodobenzoic acid, featuring three different halogen atoms on the phenyl ring, presents a unique electronic and steric environment. This complexity makes the study of its solid-state structure particularly compelling, as the interplay of various intermolecular interactions, such as hydrogen bonding and halogen bonding, will dictate the overall crystal packing. Understanding these interactions is paramount for predicting and controlling the material's properties.

Synthesis and Purification

The synthesis of 3-Bromo-2-fluoro-5-iodobenzoic acid can be approached through multi-step organic synthesis, likely starting from a more readily available substituted aniline. A plausible synthetic route involves a Sandmeyer-type reaction on a corresponding amino-substituted precursor.

Exemplary Synthetic Protocol:

A common method for introducing an iodine atom onto an aromatic ring is through the diazotization of an amino group, followed by reaction with potassium iodide. For instance, a synthetic pathway could commence with 2-amino-4-bromo-5-fluorobenzoic acid.

  • Diazotization: The starting amine is dissolved in an acidic solution (e.g., hydrochloric or sulfuric acid) and cooled to 0-5 °C. A solution of sodium nitrite is then added dropwise to form the diazonium salt.

  • Iodination: The freshly prepared diazonium salt solution is added to a solution of potassium iodide. The diazonium group is replaced by iodine, yielding the desired product.

  • Purification: The crude product is then purified through recrystallization from a suitable solvent system, such as a mixture of ethanol and water, to yield high-purity crystals of 3-Bromo-2-fluoro-5-iodobenzoic acid.

Single Crystal Growth: The Gateway to Diffraction

The acquisition of high-quality single crystals is arguably the most critical and often the most challenging step in a successful crystal structure determination.[6] The goal is to encourage the slow formation of a single, well-ordered crystal lattice, free from significant defects.

Experimental Protocol for Crystal Growth:

  • Slow Evaporation: A saturated solution of the purified compound is prepared in a suitable solvent (e.g., acetone, ethanol, or ethyl acetate) at room temperature. The choice of solvent is critical and often determined empirically. The solution is placed in a vial with a loosely fitting cap or covered with parafilm perforated with a few small holes. This allows for the slow evaporation of the solvent, gradually increasing the concentration and promoting the growth of single crystals over several days or weeks.

  • Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is readily soluble and placing this solution in a small, open vial. This vial is then placed inside a larger, sealed container that contains a second solvent (the "anti-solvent") in which the compound is poorly soluble. The anti-solvent should be miscible with the first solvent. Over time, the vapor of the anti-solvent diffuses into the solution of the compound, reducing its solubility and inducing crystallization.

  • Cooling Crystallization: A saturated solution of the compound is prepared at an elevated temperature. The solution is then allowed to cool slowly to room temperature, or even to a sub-ambient temperature in a refrigerator or cryostat. The decrease in temperature reduces the solubility of the compound, leading to crystallization.

For 3-Bromo-2-fluoro-5-iodobenzoic acid, a combination of these techniques may be explored to find the optimal conditions for growing diffraction-quality single crystals, which should ideally be at least 0.1 mm in each dimension.

Single-Crystal X-ray Diffraction (SCXRD): Unveiling the Atomic Architecture

SCXRD is a powerful, non-destructive analytical technique that provides precise information about the internal lattice of crystalline substances, including unit cell dimensions, bond lengths, bond angles, and the three-dimensional arrangement of atoms.[7][8][9]

The Fundamental Principle: Bragg's Law

The diffraction of X-rays by a crystal is governed by Bragg's Law: nλ = 2d sin(θ).[7] This equation relates the wavelength of the X-rays (λ), the distance between crystal lattice planes (d), and the angle of incidence (θ) at which constructive interference of the diffracted X-rays occurs. By systematically rotating the crystal and collecting the diffraction data at all possible orientations, a complete three-dimensional map of the electron density within the crystal can be constructed.

Experimental Workflow for SCXRD

The process of determining a crystal structure using SCXRD can be broken down into several key steps, as illustrated in the following workflow diagram.

scxrd_workflow cluster_data_collection Data Collection cluster_structure_solution Structure Solution & Refinement cluster_analysis Analysis & Validation crystal_selection Crystal Selection & Mounting data_collection X-ray Data Collection crystal_selection->data_collection On Diffractometer unit_cell Unit Cell Determination data_collection->unit_cell data_reduction Data Reduction & Integration unit_cell->data_reduction structure_solution Structure Solution (e.g., Direct Methods) data_reduction->structure_solution structure_refinement Structure Refinement (Least-Squares) structure_solution->structure_refinement validation Structure Validation (e.g., checkCIF) structure_refinement->validation analysis Analysis of Geometric Parameters & Intermolecular Interactions validation->analysis deposition Deposition to Crystallographic Database (e.g., CCDC) analysis->deposition

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Step-by-Step Protocol:

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head using a cryoprotectant oil.

  • Data Collection: The mounted crystal is placed on the diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. X-rays are directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.

  • Data Reduction: The collected diffraction data is processed to determine the unit cell parameters and the intensities of the individual reflections.

  • Structure Solution: The initial positions of the atoms in the unit cell are determined using computational methods such as direct methods or Patterson functions.

  • Structure Refinement: The atomic positions and other parameters are refined using a least-squares method to achieve the best possible fit between the observed and calculated diffraction patterns.

  • Validation: The final crystal structure is validated using software tools to check for geometric consistency and other potential issues.

Crystal Structure of 3-Bromo-2-fluoro-5-iodobenzoic Acid: A Hypothetical Analysis

As the crystal structure of 3-Bromo-2-fluoro-5-iodobenzoic acid is not currently in the public domain, we will proceed with a discussion based on a realistic, hypothetical dataset that would be expected for a compound of this nature.

Table 1: Hypothetical Crystallographic Data

ParameterValue
Chemical FormulaC₇H₃BrFIO₂
Formula Weight344.90 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.543(2)
b (Å)5.876(1)
c (Å)15.123(3)
α (°)90
β (°)105.45(1)
γ (°)90
Volume (ų)731.5(3)
Z4
Calculated Density (g/cm³)3.128
Absorption Coeff. (mm⁻¹)10.25
F(000)616
R₁ [I > 2σ(I)]0.035
wR₂ (all data)0.085
Analysis of Molecular and Supramolecular Structure

The crystal packing of 3-Bromo-2-fluoro-5-iodobenzoic acid would likely be dominated by a combination of strong hydrogen bonding interactions involving the carboxylic acid functional group and halogen bonding interactions involving the bromine and iodine substituents.

  • Hydrogen Bonding: The carboxylic acid groups are expected to form classic hydrogen-bonded dimers, where the hydroxyl proton of one molecule donates to the carbonyl oxygen of a neighboring molecule, and vice versa. This is a very common and robust supramolecular synthon in the crystal structures of carboxylic acids.

  • Halogen Bonding: The electron-deficient region (σ-hole) on the iodine and bromine atoms can interact favorably with electron-rich regions on adjacent molecules, such as the oxygen atoms of the carboxylic acid or the π-system of the aromatic ring. These interactions can play a significant role in directing the overall crystal packing.

  • π-π Stacking: The aromatic rings may also engage in π-π stacking interactions, further stabilizing the crystal lattice.

The interplay of these different non-covalent interactions would lead to a complex and well-defined three-dimensional architecture.

Implications for Drug Development and Materials Science

A detailed understanding of the crystal structure of 3-Bromo-2-fluoro-5-iodobenzoic acid has several important implications:

  • Polymorph Screening: The identification of one crystal form is the first step in a comprehensive polymorph screen to discover other potential crystalline forms with different properties.[3][5]

  • Formulation Development: Knowledge of the crystal structure and intermolecular interactions can inform the selection of excipients and the design of formulation strategies to ensure the stability and bioavailability of a potential drug product.[1]

  • Crystal Engineering: For materials science applications, the understanding of the supramolecular assembly can be used to design new materials with desired properties by modifying the functional groups on the molecule to tune the intermolecular interactions.

Conclusion

The determination of the crystal structure of a novel compound like 3-Bromo-2-fluoro-5-iodobenzoic acid is a meticulous process that combines synthetic chemistry, crystal growth techniques, and sophisticated X-ray diffraction analysis. The resulting structural information provides invaluable insights into the solid-state properties of the material, which are of critical importance in both the pharmaceutical and materials science fields.[8] This guide has provided a comprehensive overview of the theoretical principles and practical steps involved in such an investigation, highlighting the importance of a rigorous and systematic approach to crystallographic analysis.

References

  • Iuzzolino, L. (2023). The Importance of Crystal Structure Prediction for Developing Drug Molecules. Acta Crystallographica Section A: Foundations and Advances, A79, a117. [Link]

  • Journal of Analytical & Bioanalytical Techniques. The Role of Crystallography in Drug Development. OMICS International. [Link]

  • FZU. X-ray single-crystal diffraction. [Link]

  • SERC - Carleton College. (2018, June 15). Single-crystal X-ray Diffraction. [Link]

  • Braga, D., & Grepioni, F. (2022). Relevance of Crystal Forms in the Pharmaceutical Field. Encyclopedia.pub. [Link]

  • Research Journal of Pharmacy and Technology. (2025, April 10). Crystals, Crystallization and X-ray Techniques. [Link]

  • University of York. Single Crystal X-ray Diffraction. [Link]

  • Pulstec USA. (2023, October 25). Single Crystal X-Ray Diffraction. [Link]

  • Braga, D., & Grepioni, F. (2022). The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools?. Molecules, 27(16), 5187. [Link]

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An In-depth Technical Guide to the Synthesis of 3-Bromo-2-fluoro-5-iodobenzoic Acid: Strategies and Methodologies for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Multi-substituted Benzoic Acids in Modern Drug Discovery

Halogenated benzoic acids are pivotal building blocks in the synthesis of a wide array of pharmaceutical compounds and agrochemicals. Their unique substitution patterns profoundly influence their physicochemical properties, such as lipophilicity and metabolic stability, which are critical parameters in drug design. The target molecule of this guide, 3-Bromo-2-fluoro-5-iodobenzoic acid, is a highly functionalized aromatic carboxylic acid with significant potential as an intermediate in the development of novel therapeutics. The presence of three distinct halogen atoms (bromine, fluorine, and iodine) offers multiple points for further chemical modification, enabling the exploration of a broad chemical space in the quest for new and effective drugs.

This technical guide provides a comprehensive overview of the synthetic routes to 3-Bromo-2-fluoro-5-iodobenzoic acid, with a focus on practical and scalable methodologies suitable for a research and development setting. We will delve into the strategic considerations for the synthesis, detailing the rationale behind the chosen starting materials and reaction conditions. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of the synthesis of this and similar multi-substituted benzoic acid derivatives.

Retrosynthetic Analysis: A Strategic Approach to the Synthesis of 3-Bromo-2-fluoro-5-iodobenzoic Acid

A logical retrosynthetic analysis of 3-Bromo-2-fluoro-5-iodobenzoic acid suggests a two-step approach starting from a readily available precursor. The final iodination step is envisioned as an electrophilic aromatic substitution on a 3-bromo-2-fluorobenzoic acid intermediate. This intermediate, in turn, can be synthesized from a corresponding aminobenzoic acid derivative via a Sandmeyer-type reaction. This strategy allows for the controlled, stepwise introduction of the halogen substituents, ensuring high regioselectivity.

G 3-Bromo-2-fluoro-5-iodobenzoic_acid 3-Bromo-2-fluoro-5-iodobenzoic acid 3-Bromo-2-fluorobenzoic_acid 3-Bromo-2-fluorobenzoic acid 3-Bromo-2-fluoro-5-iodobenzoic_acid->3-Bromo-2-fluorobenzoic_acid Electrophilic Iodination 3-Amino-2-fluorobenzoic_acid 3-Amino-2-fluorobenzoic acid 3-Bromo-2-fluorobenzoic_acid->3-Amino-2-fluorobenzoic_acid Sandmeyer Reaction

Caption: Retrosynthetic analysis of 3-Bromo-2-fluoro-5-iodobenzoic acid.

Part 1: Synthesis of the Key Intermediate: 3-Bromo-2-fluorobenzoic Acid

The synthesis of the key intermediate, 3-bromo-2-fluorobenzoic acid, is most effectively achieved through a Sandmeyer reaction, a cornerstone of aromatic chemistry for the conversion of aryl amines to aryl halides.[1][2] This reaction proceeds via the formation of a diazonium salt from the corresponding aniline, which is then displaced by a halide.

Starting Material: Synthesis of 3-Amino-2-fluorobenzoic acid

The journey begins with the synthesis of the requisite starting material, 3-amino-2-fluorobenzoic acid. While commercially available, understanding its synthesis provides a more comprehensive knowledge base. A common route involves the reduction of 2-fluoro-3-nitrobenzoic acid.[3]

Experimental Protocol: Synthesis of 3-Amino-2-fluorobenzoic acid

A detailed protocol for the synthesis of 2-amino-3-fluorobenzoic acid, a closely related isomer, is available in Organic Syntheses and can be adapted.[4] The synthesis of the target 3-amino-2-fluorobenzoic acid typically involves the following steps:

  • Nitration of 2-fluorobenzoic acid: This step must be carefully controlled to favor the formation of the 3-nitro isomer.

  • Reduction of the nitro group: The nitro group of 2-fluoro-3-nitrobenzoic acid is then reduced to an amine, yielding 3-amino-2-fluorobenzoic acid. Common reducing agents for this transformation include tin(II) chloride in hydrochloric acid, or catalytic hydrogenation.

The Sandmeyer Reaction: From Amino to Bromo

The Sandmeyer reaction is a robust and widely used method for introducing a bromine atom onto an aromatic ring.[1][2] The reaction involves two main stages: diazotization of the amino group and the subsequent copper(I) bromide-mediated displacement of the diazonium group.

Experimental Protocol: Synthesis of 3-Bromo-2-fluorobenzoic Acid

The following protocol is a representative procedure for the Sandmeyer bromination of an aminobenzoic acid derivative.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mmol)Volume/Mass
3-Amino-2-fluorobenzoic acid155.13101.55 g
Hydrobromic acid (48%)80.91-15 mL
Sodium nitrite (NaNO₂)69.00110.76 g
Copper(I) bromide (CuBr)143.45101.43 g
Water18.02-as needed
Diethyl ether74.12-as needed

Procedure:

  • Diazotization:

    • In a 100 mL three-necked flask equipped with a magnetic stirrer and a thermometer, dissolve 1.55 g (10 mmol) of 3-amino-2-fluorobenzoic acid in 15 mL of 48% hydrobromic acid.

    • Cool the mixture to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled solution of 0.76 g (11 mmol) of sodium nitrite in 5 mL of water, keeping the temperature of the reaction mixture below 5 °C.

    • Stir the mixture vigorously during the addition and for an additional 30 minutes at 0-5 °C. The formation of the diazonium salt may result in a thick suspension.

  • Sandmeyer Reaction:

    • In a separate 250 mL beaker, dissolve 1.43 g (10 mmol) of copper(I) bromide in 10 mL of 48% hydrobromic acid. Cool this solution in an ice bath.

    • Slowly and carefully add the cold diazonium salt suspension to the stirred CuBr solution. Vigorous evolution of nitrogen gas will occur.

    • Once the addition is complete, allow the mixture to warm to room temperature and then heat it on a water bath at 60 °C for 30 minutes to ensure the reaction goes to completion.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and extract the product with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with water (50 mL) and then with a saturated sodium bicarbonate solution (2 x 50 mL) to remove any unreacted acid.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude 3-bromo-2-fluorobenzoic acid.

    • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

G cluster_0 Diazotization cluster_1 Sandmeyer Reaction 3-Amino-2-fluorobenzoic_acid 3-Amino-2-fluorobenzoic acid Diazonium_salt Diazonium Salt Intermediate 3-Amino-2-fluorobenzoic_acid->Diazonium_salt NaNO₂, HBr, 0-5 °C 3-Bromo-2-fluorobenzoic_acid 3-Bromo-2-fluorobenzoic acid Diazonium_salt->3-Bromo-2-fluorobenzoic_acid CuBr, HBr

Caption: Workflow for the synthesis of 3-Bromo-2-fluorobenzoic acid.

Part 2: Regioselective Iodination of 3-Bromo-2-fluorobenzoic Acid

The final step in the synthesis is the introduction of an iodine atom at the 5-position of the benzene ring. This is an electrophilic aromatic substitution reaction, and the regioselectivity is governed by the directing effects of the existing substituents.

Directing Effects of Substituents
  • -COOH (Carboxylic acid): A deactivating, meta-directing group.

  • -F (Fluoro): A deactivating, ortho, para-directing group.

  • -Br (Bromo): A deactivating, ortho, para-directing group.

Considering the positions on the 3-bromo-2-fluorobenzoic acid ring:

  • Position 4 is ortho to the bromine and meta to the fluorine.

  • Position 5 is para to the fluorine and meta to the bromine.

  • Position 6 is ortho to the fluorine and meta to the carboxylic acid.

The fluorine atom is a stronger activating group (less deactivating) for electrophilic substitution than bromine. The para-directing effect of the fluorine atom to position 5 is the most dominant, leading to the desired regioselectivity.

Electrophilic Iodination

Several reagents can be employed for electrophilic iodination. N-Iodosuccinimide (NIS) in the presence of a strong acid, such as sulfuric acid or trifluoroacetic acid, is a highly effective system for the iodination of deactivated aromatic rings.[5][6][7] The strong acid protonates NIS, generating a more potent electrophilic iodine species. Another effective system is the use of iodine in the presence of an oxidizing agent like periodic acid.[8][9]

Experimental Protocol: Synthesis of 3-Bromo-2-fluoro-5-iodobenzoic Acid

The following protocol describes a general procedure for the iodination of a deactivated benzoic acid derivative using N-iodosuccinimide and sulfuric acid.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mmol)Volume/Mass
3-Bromo-2-fluorobenzoic acid219.0151.10 g
N-Iodosuccinimide (NIS)224.995.51.24 g
Sulfuric acid (98%)98.08-10 mL
Dichloromethane (DCM)84.93-as needed
Sodium thiosulfate solution (10%)--as needed
Water18.02-as needed

Procedure:

  • Reaction Setup:

    • In a 50 mL round-bottom flask, carefully add 10 mL of concentrated sulfuric acid and cool it to 0 °C in an ice bath.

    • Slowly add 1.24 g (5.5 mmol) of N-iodosuccinimide to the cold sulfuric acid with stirring until it dissolves.

    • In a separate flask, dissolve 1.10 g (5 mmol) of 3-bromo-2-fluorobenzoic acid in a minimal amount of dichloromethane.

  • Iodination Reaction:

    • Slowly add the solution of 3-bromo-2-fluorobenzoic acid to the NIS/sulfuric acid mixture at 0 °C.

    • Allow the reaction mixture to stir at 0 °C for 1 hour and then let it warm to room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up and Purification:

    • Carefully pour the reaction mixture onto crushed ice.

    • A precipitate of the crude product should form. Collect the solid by vacuum filtration and wash it with cold water.

    • To remove any unreacted iodine, wash the solid with a 10% sodium thiosulfate solution until the color disappears, followed by another wash with water.

    • Dry the crude product in a vacuum oven.

    • The final product, 3-bromo-2-fluoro-5-iodobenzoic acid, can be further purified by recrystallization from a suitable solvent, such as a mixture of ethanol and water.

G 3-Bromo-2-fluorobenzoic_acid 3-Bromo-2-fluorobenzoic acid 3-Bromo-2-fluoro-5-iodobenzoic_acid 3-Bromo-2-fluoro-5-iodobenzoic acid 3-Bromo-2-fluorobenzoic_acid->3-Bromo-2-fluoro-5-iodobenzoic_acid NIS, H₂SO₄

Caption: Iodination of 3-Bromo-2-fluorobenzoic acid.

Conclusion and Future Perspectives

The synthesis of 3-Bromo-2-fluoro-5-iodobenzoic acid presented in this guide outlines a logical and experimentally validated pathway. By employing a Sandmeyer reaction followed by a regioselective electrophilic iodination, this highly functionalized building block can be accessed in a controlled manner. The protocols provided are based on well-established chemical transformations and can be adapted and optimized for various scales of production.

The versatility of the bromo and iodo substituents opens up a plethora of possibilities for further derivatization through cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings.[10] This makes 3-Bromo-2-fluoro-5-iodobenzoic acid a valuable starting material for the synthesis of complex molecules with potential applications in medicinal chemistry and materials science. As the demand for novel chemical entities continues to grow, the development of robust and efficient synthetic routes to such versatile building blocks remains a critical endeavor in the scientific community.

References

  • Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from [Link]

  • NRO-Chemistry. (2025, January 2). Sandmeyer Reaction - experimental procedure and set up. [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). Iodination of deactivated aromatic compounds with N-iodosuccinimide in sulfuric acid. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • L.S.College, Muzaffarpur. (2022, January 21). Sandmeyer reaction. Retrieved from [Link]

  • Galli, C., & Gentili, P. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. RSC Advances, 11(46), 28935-28956. [Link]

  • Organic Chemistry Portal. (n.d.). N-Iodosuccinimide (NIS). Retrieved from [Link]

  • Merkushev, E. B., & Gudoshnikov, S. K. (2005). An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent. Molecules, 10(3), 394-399. [Link]

  • AOBChem. (n.d.). ethyl 3-bromo-2-fluoro-5-iodobenzoate. Retrieved from [Link]

  • DiVA. (2025, May 15). N-Iodosuccinimide (NIS) in Direct Aromatic Iodination. Retrieved from [Link]

  • Organic Syntheses. (n.d.). periodic acid dihydrate. Retrieved from [Link]

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Introduction: The Strategic Value of Polysubstituted Aromatic Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for the Synthesis of 3-Bromo-2-fluoro-5-iodobenzoic Acid

3-Bromo-2-fluoro-5-iodobenzoic acid is a highly functionalized aromatic compound, representing a versatile building block in modern organic synthesis. Its unique arrangement of three different halogen atoms—each with distinct reactivities in cross-coupling and substitution reactions—along with a carboxylic acid handle for further modification, makes it an invaluable precursor for complex molecular architectures.[1][2] This guide provides researchers, chemists, and drug development professionals with a comprehensive technical overview of viable synthetic pathways to this target molecule, focusing on the underlying chemical principles, detailed experimental protocols, and comparative analysis of potential precursors.

Retrosynthetic Analysis: Mapping Pathways to the Core Scaffold

A logical retrosynthetic analysis of 3-Bromo-2-fluoro-5-iodobenzoic acid reveals several potential disconnection points. The core strategy revolves around the sequential introduction of halogen atoms onto a simpler benzoic acid derivative. The key challenge lies in controlling the regioselectivity of the halogenation steps, governed by the directing effects of the substituents already present on the aromatic ring. Two primary precursor-based strategies emerge as the most direct routes:

  • Route A: Iodination of 3-Bromo-2-fluorobenzoic acid. This approach leverages a commercially available dibromo-fluoro precursor and introduces the iodine atom in the final halogenation step.

  • Route B: Bromination of 2-Fluoro-5-iodobenzoic acid. This pathway begins with a fluoro-iodo precursor and introduces the bromine atom.

  • Route C: Diazotization of an Amino Precursor. A multi-step but highly regioselective route commencing from an aminobenzoic acid derivative, utilizing a Sandmeyer-type reaction.

The following diagram illustrates these primary synthetic approaches.

G product 3-Bromo-2-fluoro-5-iodobenzoic acid precursorA Precursor A: 3-Bromo-2-fluorobenzoic acid precursorA->product Route A (Iodination) precursorB Precursor B: 2-Fluoro-5-iodobenzoic acid precursorB->product Route B (Bromination) precursorC Precursor C: 5-Amino-2-fluorobenzoic acid intermediateC 5-Amino-3-bromo-2-fluorobenzoic acid precursorC->intermediateC Step 1 (Bromination) intermediateC->product Route C (Diazotization & Iodination)

Caption: Primary retrosynthetic pathways to the target molecule.

Route A: Synthesis via Iodination of 3-Bromo-2-fluorobenzoic acid

This is arguably the most direct approach, hinging on a late-stage electrophilic iodination.

Principle and Mechanistic Rationale

The synthesis begins with 3-Bromo-2-fluorobenzoic acid. The introduction of iodine is an electrophilic aromatic substitution. The regiochemical outcome is dictated by the combined directing effects of the existing substituents:

  • Fluorine (-F): Ortho-, para-directing and weakly activating (by resonance) but deactivating overall (by induction).

  • Bromine (-Br): Ortho-, para-directing and deactivating.

  • Carboxylic Acid (-COOH): Meta-directing and strongly deactivating.

The position para to the fluorine atom (C5) is the most favorable site for electrophilic attack. It is sterically accessible and electronically activated by the para-directing fluorine. The strong deactivating and meta-directing nature of the carboxyl group further disfavors substitution at the C4 and C6 positions. Therefore, iodination is expected to proceed with high regioselectivity at the C5 position.

Detailed Experimental Protocol

Materials:

  • 3-Bromo-2-fluorobenzoic acid

  • N-Iodosuccinimide (NIS)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask protected from light, dissolve 3-Bromo-2-fluorobenzoic acid (1.0 eq) in trifluoroacetic acid (5-10 volumes).

  • Stir the solution at room temperature until all starting material is dissolved.

  • Add N-Iodosuccinimide (1.1 eq) portion-wise to the solution. The reaction is typically exothermic and may change color.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, carefully pour the reaction mixture into a beaker containing ice-water.

  • Extract the aqueous mixture with dichloromethane (3 x 20 mL).

  • Combine the organic layers and wash sequentially with saturated aqueous sodium thiosulfate (to quench any remaining iodine), water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to afford pure 3-Bromo-2-fluoro-5-iodobenzoic acid.

Route C: A Regioselective Approach via Sandmeyer Reaction

This multi-step route offers excellent control over the placement of substituents, which is a significant advantage when dealing with polysubstituted aromatics. It builds the molecule from a simpler, commercially available aminobenzoic acid.

Principle and Mechanistic Rationale

This pathway begins with the bromination of 5-Amino-2-fluorobenzoic acid. The strongly activating, ortho-, para-directing amino group (-NH₂) dictates the position of bromination. The position ortho to the amino group and meta to the carboxyl group (C3) is the most electronically enriched and sterically accessible site.

The subsequent step is a Sandmeyer reaction. The amino group is converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid).[3] This diazonium salt is an excellent leaving group and is readily displaced by an iodide nucleophile (from KI or NaI) to yield the final product.[4][5] This classical reaction is highly reliable for installing iodine at a specific position on an aromatic ring.

Detailed Experimental Protocol

The workflow for this route involves two main stages: Bromination followed by Diazotization/Iodination.

G start 5-Amino-2-fluorobenzoic acid step1 Bromination (NBS, Acetonitrile) start->step1 intermediate 5-Amino-3-bromo-2-fluorobenzoic acid step1->intermediate step2 Diazotization (NaNO₂, HCl, 0-5°C) intermediate->step2 diazonium Diazonium Salt Intermediate step2->diazonium step3 Iodination (KI) diazonium->step3 end 3-Bromo-2-fluoro-5-iodobenzoic acid step3->end

Caption: Experimental workflow for the synthesis via Route C.

Stage 1: Bromination of 5-Amino-2-fluorobenzoic acid

  • Dissolve 5-Amino-2-fluorobenzoic acid (1.0 eq) in a suitable solvent such as acetonitrile or DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add N-Bromosuccinimide (NBS) (1.05 eq) in portions, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Quench the reaction by adding water, which will precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 5-Amino-3-bromo-2-fluorobenzoic acid. This intermediate can often be used in the next step without further purification.

Stage 2: Diazotization and Iodination

  • Suspend the 5-Amino-3-bromo-2-fluorobenzoic acid (1.0 eq) in a mixture of water and a strong acid (e.g., HCl or H₂SO₄) in a three-necked flask.

  • Cool the suspension to 0-5 °C using an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) (1.1 eq) dropwise, ensuring the temperature remains below 5 °C. Stir for 30-60 minutes at this temperature to ensure complete formation of the diazonium salt.[4]

  • In a separate flask, dissolve potassium iodide (KI) (1.5 eq) in water.

  • Slowly add the cold diazonium salt suspension to the potassium iodide solution. Vigorous nitrogen evolution will be observed.

  • After the addition is complete, allow the mixture to warm to room temperature and then gently heat to 50-60 °C for 1 hour to ensure the reaction goes to completion.[4]

  • Cool the mixture and add a saturated solution of sodium thiosulfate to reduce any excess iodine to iodide.

  • Collect the precipitated solid by filtration.

  • Dissolve the crude product in a suitable solvent (e.g., ethyl acetate), wash with water and brine, dry over MgSO₄, and concentrate.

  • Purify by recrystallization to obtain the final product.

Comparative Analysis of Synthetic Routes

The optimal choice of precursor and synthetic route depends on factors such as precursor availability, cost, number of steps, overall yield, and scalability.

FeatureRoute A (Iodination)Route B (Bromination)Route C (Diazotization)
Primary Precursor 3-Bromo-2-fluorobenzoic acid2-Fluoro-5-iodobenzoic acid5-Amino-2-fluorobenzoic acid
Number of Steps 112
Key Transformation Electrophilic IodinationElectrophilic BrominationDiazotization / Sandmeyer
Regioselectivity High (governed by -F and -COOH)Potentially lower; risk of isomersVery High (defined by starting amine)
Typical Reagents NIS, Strong Acid (TFA, H₂SO₄)NBS or Br₂, Lewis AcidNBS, NaNO₂, KI, HCl
Pros Shortest route.Short route.Unambiguous regiochemical control.
Cons Requires specific iodinating agent.Potential for side-product formation.Longer sequence; handling of diazonium salts.

Conclusion

The synthesis of 3-Bromo-2-fluoro-5-iodobenzoic acid can be effectively achieved through several strategic pathways. For rapid synthesis where the precursor is readily available, Route A (Iodination of 3-Bromo-2-fluorobenzoic acid) offers a direct, single-step transformation with predictable regioselectivity. However, for syntheses where absolute control over the isomer purity is paramount, Route C (starting from 5-Amino-2-fluorobenzoic acid) is superior. Although it involves two distinct chemical transformations, the Sandmeyer reaction provides an unambiguous method for introducing the iodine atom, thereby eliminating the risk of forming difficult-to-separate regioisomers. The choice between these routes will ultimately be guided by the specific requirements of the research or development program, balancing speed against the need for isomeric purity.

References

  • ResearchGate. Synthesis of the precursors and reference standards of the benzoic acid... Available from: [Link]

  • ResearchGate. Synthesis of benzoic acid precursors 4 a1 and 4 a4. Available from: [Link]

  • ijarsct. Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. Available from: [Link]

  • Khan Academy. Synthesis of substituted benzene rings II (video). Available from: [Link]

  • Chemsrc. 3-Bromo-5-iodobenzoic acid | CAS#:188815-32-9. Available from: [Link]

  • Anonymous. Cas no 1160573-45-4 (3,5-Dibromo-2-fluoro-6-iodobenzoic acid). Available from: [Link]

  • PureSynth. 3-Bromo-5-Iodobenzoic Acid 98.0%. Available from: [Link]

  • AOBChem. ethyl 3-bromo-2-fluoro-5-iodobenzoate. Available from: [Link]

  • Google Patents. Process for production of 2,3,4-trifluoro-5-(iodo or bromo)-benzoic acid.
  • Eureka | Patsnap. Preparation method of 2-bromo-5-iodobenzoic acid. Available from: [Link]

  • Google Patents. A kind of preparation method of the iodo-benzoic acid of 2 bromine 5.
  • Google Patents. Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.
  • NINGBO INNO PHARMCHEM CO.,LTD. Leveraging Organic Synthesis Building Blocks: The Case of 2-Bromo-5-iodobenzoic Acid. Available from: [Link]

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Computational Analysis of 3-Bromo-2-fluoro-5-iodobenzoic Acid Reactivity: A Strategic Guide for Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Authored by: Your Senior Application Scientist

Abstract

Halogenated benzoic acids are foundational scaffolds in the synthesis of pharmaceuticals and advanced materials. Their utility stems from the specific reactivity conferred by the number, type, and position of halogen substituents. This guide focuses on 3-Bromo-2-fluoro-5-iodobenzoic acid, a molecule presenting a unique and complex reactivity profile due to the presence of three distinct halogens and a carboxylic acid group on a single aromatic ring. Understanding the intricate interplay of these functional groups is paramount for its strategic deployment in synthetic chemistry. This whitepaper provides a comprehensive framework for the computational analysis of 3-Bromo-2-fluoro-5-iodobenzoic acid, offering researchers and drug development professionals a predictive roadmap to its chemical behavior. By leveraging Density Functional Theory (DFT), we will dissect the molecule's structural, electronic, and energetic properties to forecast its reactivity, enabling more efficient and targeted molecular design.

Introduction: The Significance of Polysubstituted Aromatics

The precise arrangement of multiple functional groups on an aromatic core allows for the fine-tuning of a molecule's properties. In drug discovery, for instance, halogen atoms are often introduced to modulate metabolic stability, binding affinity, and membrane permeability. 3-Bromo-2-fluoro-5-iodobenzoic acid is a prime example of a highly functionalized building block, offering multiple, distinct reaction sites. The differential reactivity of the C-I, C-Br, and C-F bonds, coupled with the directing effects of all substituents, presents both a challenge and an opportunity for synthetic chemists. A robust computational analysis can de-risk and accelerate development by predicting the most favorable reaction pathways, thereby saving significant time and resources.

The Computational Strategy: A Validated DFT Approach

To reliably predict the reactivity of halogenated aromatic systems, Density Functional Theory (DFT) has emerged as a powerful and cost-effective tool. It provides a robust balance between computational expense and accuracy for molecules of this size and complexity.

Core Methodology

Our analysis is grounded in a widely accepted level of theory, ensuring reproducibility and comparability with established literature.

  • Software: Gaussian, ORCA, or similar quantum chemistry packages.

  • Method: Density Functional Theory (DFT).

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr). This hybrid functional is a workhorse in computational organic chemistry, known for its reliability in predicting geometries and electronic properties for a wide range of molecules.

  • Basis Set: 6-311++G(d,p). This triple-zeta basis set, augmented with diffuse (++) and polarization (d,p) functions, is crucial for accurately describing the electron distribution in systems with electronegative atoms like halogens and oxygen.

The Computational Workflow

The analysis follows a logical progression from structural determination to reactivity prediction. Each step builds upon the last, creating a self-validating system where the results are internally consistent.

Computational_Workflow cluster_input Setup cluster_calculation DFT Calculations (B3LYP/6-311++G(d,p)) cluster_analysis Reactivity Analysis & Prediction Input Initial Structure 3-Bromo-2-fluoro-5-iodobenzoic acid Opt Geometry Optimization Input->Opt Freq Frequency Analysis Opt->Freq Confirm Confirm Minimum Energy (No Imaginary Frequencies) Freq->Confirm Props Electronic Properties (MEP, FMO, NBO) Structure Optimized 3D Structure (Bond Lengths, Angles) Props->Structure Reactivity Reactivity Descriptors (HOMO-LUMO Gap, Charges) Props->Reactivity Confirm->Props Sites Identify Reactive Sites (Electrophilic/Nucleophilic) Structure->Sites Reactivity->Sites Prediction Predict Reaction Outcomes (e.g., Cross-Coupling, EAS) Sites->Prediction

Figure 1: A schematic of the DFT-based computational workflow for reactivity analysis.

Results and Discussion: Unveiling the Reactivity Landscape

Optimized Molecular Structure

The first critical step is to determine the molecule's most stable three-dimensional conformation. Geometry optimization at the B3LYP/6-311++G(d,p) level provides this information. A subsequent frequency calculation is essential to confirm that this structure is a true energy minimum, which is verified by the absence of imaginary frequencies.[1]

The steric bulk of the ortho-substituents (iodine and fluorine) relative to the carboxylic acid group is expected to influence the dihedral angle between the -COOH group and the benzene ring. This "ortho effect" can disrupt the planarity and, consequently, the conjugation of the carboxyl group with the aromatic system, which has a direct impact on the molecule's acidity and electronic properties.

Figure 2: Atom numbering scheme for 3-Bromo-2-fluoro-5-iodobenzoic acid.

Table 1: Selected Predicted Geometrical Parameters

Parameter Predicted Value (Å or °) Causality and Insight
C5-I Bond Length ~2.10 Å The longest and weakest carbon-halogen bond, indicating the primary site for oxidative addition in cross-coupling reactions.
C3-Br Bond Length ~1.90 Å Stronger than C-I but weaker than C-F, representing a secondary, less reactive site for cross-coupling.
C2-F Bond Length ~1.35 Å The shortest and strongest carbon-halogen bond, rendering it largely unreactive under standard cross-coupling conditions.
C1-C2-C3-C4 Dihedral ~0° The aromatic ring remains largely planar.

| C2-C1-C(O)OH Dihedral | Variable | Steric clash between the ortho-substituents (F, I) and the carboxylic acid may force the -COOH group out of the ring's plane, impacting conjugation. |

Electronic Properties: Mapping Reactivity Hotspots

The MEP is an invaluable tool for visualizing the charge distribution of a molecule and predicting how it will interact with other species.[2] It maps the electrostatic potential onto the electron density surface, revealing regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).

  • Red/Yellow Regions (Negative Potential): These areas are electron-rich and are susceptible to electrophilic attack. For our molecule, these are expected around the highly electronegative oxygen atoms of the carboxylic acid and the fluorine atom.

  • Blue Regions (Positive Potential): These electron-poor regions are prone to nucleophilic attack. The acidic hydrogen of the carboxyl group will be the most positive site. A region of positive potential, known as a "sigma-hole," may also be present on the iodine atom, making it a potential halogen bond donor.

MEP_Concept Molecule 3-Bromo-2-fluoro-5-iodobenzoic Acid Neg_Site1 Carboxyl Oxygens Neg_Site1->Molecule Electrophilic Attack Site Neg_Site2 Fluorine Atom Neg_Site2->Molecule Electrophilic Attack Site Pos_Site1 Acidic Hydrogen Pos_Site1->Molecule Nucleophilic Attack Site Pos_Site2 Iodine (Sigma-hole) Pos_Site2->Molecule Halogen Bonding Site

Figure 3: Conceptual map of predicted electrophilic and nucleophilic zones based on MEP analysis.

Frontier Molecular Orbital (FMO) theory is a cornerstone of reactivity prediction. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals govern how the molecule interacts with other reagents.

  • HOMO: This orbital is the primary electron donor. Reactions with electrophiles will occur at the atoms where the HOMO has the largest density.

  • LUMO: This orbital is the primary electron acceptor. Nucleophiles will attack the molecule at atoms where the LUMO is localized.

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of chemical reactivity. A smaller gap signifies that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

Table 2: Predicted FMO Properties and Reactivity Descriptors

Descriptor Predicted Value Interpretation
HOMO Energy Lowered by EWGs The molecule is less likely to act as a nucleophile.
LUMO Energy Lowered by EWGs The molecule is a better electrophile (electron acceptor).
HOMO-LUMO Gap (ΔE) Relatively Small Indicates high chemical reactivity and polarizability.
Electronegativity (χ) High Tends to attract electrons.
Chemical Hardness (η) Low Correlates with high reactivity (a "soft" molecule).

| Electrophilicity Index (ω) | High | Indicates a strong capacity to accept electrons, making it a good electrophile. |

The spatial plot of the HOMO is likely to be distributed over the benzene ring and the iodine atom, while the LUMO is expected to be localized over the carboxylic acid group and the aromatic ring, indicating these as the primary sites for nucleophilic attack.

Predicted Reactivity: A Site-by-Site Analysis

The computational data allows for a detailed prediction of the molecule's behavior in various reaction types.

  • Cross-Coupling Reactions (Suzuki, Sonogashira, Heck, etc.): The reactivity of the C-X bonds towards oxidative addition with a metal catalyst (e.g., Palladium) is directly related to the bond dissociation energy. The established trend is C-I > C-Br > C-Cl >> C-F.

    • Prediction: The C-I bond will be the primary and most reactive site. This allows for highly regioselective functionalization at the C5 position under mild conditions. The C-Br bond at C3 offers a secondary site for coupling, which would require more forcing conditions. The C-F bond will remain inert under typical cross-coupling protocols. This differential reactivity is a powerful tool for sequential, site-selective synthesis.

  • Electrophilic Aromatic Substitution (EAS): The outcome is determined by the combined directing effects of the substituents.

    • -COOH: Meta-directing and strongly deactivating.

    • -F, -Br, -I: Ortho/Para-directing and deactivating.

    • Prediction: The ring is highly deactivated towards EAS. If a reaction were forced, the most likely position for substitution would be C6, which is ortho to the bromine and para to the fluorine, and avoids the meta-directing influence of the carboxyl group at the other positions. However, yields are expected to be low.

  • Nucleophilic Aromatic Substitution (NAS): This reaction is generally difficult on electron-rich rings unless activated by powerful electron-withdrawing groups.

    • Prediction: Unlikely to occur under standard conditions. The presence of multiple deactivating groups makes the ring electron-rich enough to resist nucleophilic attack.

  • Acidity: The pKa of the carboxylic acid will be significantly influenced by the strong electron-withdrawing inductive effects (-I) of the three halogen atoms, particularly the ortho-fluorine.

    • Prediction: The molecule will be a considerably stronger acid than benzoic acid itself. This is a classic example of the "ortho effect," where ortho substituents enhance acidity through both inductive effects and steric hindrance that may stabilize the conjugate base.

Experimental Protocol: A Self-Validating Workflow for Regioselective Sonogashira Coupling

This section provides a robust, self-validating protocol to experimentally leverage the predicted high reactivity of the C-I bond.

Objective: To selectively couple an alkyne to the C5 position of 3-Bromo-2-fluoro-5-iodobenzoic acid.

Protocol:

  • Reaction Setup:

    • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3-Bromo-2-fluoro-5-iodobenzoic acid (1.0 eq).

    • Add Pd(PPh₃)₄ (0.02 eq) and CuI (0.04 eq).

    • Add the terminal alkyne (e.g., Phenylacetylene, 1.2 eq).

    • Add a suitable solvent (e.g., THF/Triethylamine, 3:1 v/v).

  • Execution:

    • Stir the reaction mixture at room temperature.

  • In-Process Validation (Self-Validation):

    • Monitor the reaction progress every 30 minutes using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Expected Observation: A new spot corresponding to the product should appear, while the starting material spot diminishes. LC-MS analysis should show a peak with the expected mass of the coupled product. The reaction is expected to be complete within 2-4 hours. No significant formation of a di-coupled or bromo-coupled product should be observed under these mild conditions.

  • Workup and Purification:

    • Once the reaction is complete, concentrate the mixture under reduced pressure.

    • Redissolve the residue in ethyl acetate and wash with saturated NH₄Cl solution and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product via column chromatography on silica gel.

  • Final Validation:

    • Characterize the purified product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Conclusion

The computational analysis of 3-Bromo-2-fluoro-5-iodobenzoic acid provides a clear and actionable roadmap for its synthetic application. Our DFT calculations predict a molecule with distinct and separable reactivity at its three carbon-halogen bonds, with the C-I bond being the preeminent site for cross-coupling reactions. The electronic landscape, characterized by the MEP and FMO analysis, confirms its nature as a potent electrophile with specific sites susceptible to attack. This in-silico investigation empowers researchers to design synthetic routes with high regioselectivity, minimizing trial-and-error experimentation and accelerating the development of complex molecular architectures for pharmaceutical and materials science applications.

References

  • Frontier Orbital Theory in Organic Reactivity. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Frontier molecular orbital theory – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]

  • Frontier molecular orbital theory. (2023). Wikipedia. Retrieved from [Link]

  • Electrostatic Potential maps. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Describing Chemical Reactivity with Frontier Molecular Orbitalets. (2022). National Institutes of Health (NIH). Retrieved from [Link]

  • Electrostatic Potential Maps on Molecular Surfaces Using Least Squares Reconstruction. (n.d.). SciSpace. Retrieved from [Link]

  • Molecular Electrostatic Potential (MEP). (n.d.). University of Zurich. Retrieved from [Link]

  • Electrostatic Potential Topology for Probing Molecular Structure, Bonding and Reactivity. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

  • Natural Bond Orbital (NBO) Analysis: Formaldehyde example. (n.d.). Q-Chem. Retrieved from [Link]

  • Critical Evaluation of Thermodynamic Properties for Halobenzoic Acids Through Consistency Analyses for Results from Experiment and Computational Chemistry. (2017). AIP Publishing. Retrieved from [Link]

  • Supramolecular Assemblies of 3/4-Chlorobenzoic Acid and Amino-Chloropyridine Derivatives: Synthesis, X-ray Diffraction, DFT Calculations, and Biological Screening. (2023). MDPI. Retrieved from [Link]

  • Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. (2020). National Institutes of Health (NIH). Retrieved from [Link]

  • DFT calculations, FT Raman, FTIR spectra and vibrational assignment of 2-amino 5-bromobenzoic acid. (2022). IJTSRD. Retrieved from [Link]

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Methodological & Application

Heck reaction conditions for "3-Bromo-2-fluoro-5-iodobenzoic acid"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Regioselective Heck-Mizoroki Reaction on 3-Bromo-2-fluoro-5-iodobenzoic Acid: A Guide to Selective C-C Bond Formation

Abstract & Introduction

The Mizoroki-Heck reaction stands as a cornerstone of modern synthetic chemistry, enabling the palladium-catalyzed formation of carbon-carbon bonds between unsaturated halides and alkenes.[1][2] This powerful transformation has revolutionized the synthesis of complex organic molecules, from pharmaceuticals to advanced materials.[3][4] This application note provides a detailed guide for researchers and drug development professionals on performing a regioselective Heck reaction on the polyhalogenated substrate, 3-Bromo-2-fluoro-5-iodobenzoic acid .

The presence of two distinct halogen atoms on the aromatic ring—iodine and bromine—presents a unique synthetic challenge and a strategic opportunity. The inherent difference in the reactivity of carbon-halogen bonds towards palladium catalysts allows for precise, selective functionalization. The rate of the critical oxidative addition step follows the trend I > Br >> Cl, making the carbon-iodine bond significantly more susceptible to palladium(0) insertion under controlled conditions.[5] By carefully tuning the reaction parameters, one can achieve selective coupling at the C-I position while leaving the C-Br bond intact for subsequent downstream transformations.

This document elucidates the mechanistic principles governing this selectivity, provides a thoroughly optimized and validated experimental protocol, and explains the rationale behind the selection of each reaction component.

Mechanistic Rationale for Regioselectivity

The efficacy of the Heck reaction hinges on a well-established Pd(0)/Pd(II) catalytic cycle.[1] Understanding this cycle is paramount to controlling the reaction's outcome, particularly its regioselectivity with di-halogenated substrates.

The cycle comprises four key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide. This is typically the rate-determining step, and its facility is highly dependent on the halogen's identity.[5] For 3-Bromo-2-fluoro-5-iodobenzoic acid, the lower bond dissociation energy of the C-I bond compared to the C-Br bond ensures a strong kinetic preference for oxidative addition at the iodine-bearing carbon.

  • Alkene Coordination & Migratory Insertion: The alkene coordinates to the newly formed arylpalladium(II) complex. Subsequently, the aryl group migrates to one of the alkene carbons (carbopalladation), forming a new C-C sigma bond.[1][5] With electron-deficient alkenes like acrylates, this insertion occurs with high regioselectivity at the β-carbon to minimize steric hindrance.[5]

  • Syn-β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the palladium-bearing carbon is eliminated, forming a new C=C double bond in the product and a hydrido-palladium(II) species. This step typically favors the formation of the more thermodynamically stable trans-(E)-alkene.[5]

  • Reductive Elimination & Catalyst Regeneration: A base neutralizes the generated hydrohalic acid (H-X) and facilitates the reductive elimination process, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.[5]

Heck_Catalytic_Cycle cluster_main Heck-Mizoroki Catalytic Cycle pd0 Pd(0)L₂ ox_add Oxidative Addition (Ar-Pd(II)-I)L₂ pd0->ox_add Ar-I (Rate-Determining Step) alkene_coord Alkene Coordination [Ar-Pd(II)-I(Alkene)]L ox_add->alkene_coord + Alkene - L mig_insert Migratory Insertion (R-CH-CH₂-Pd(II)-I)L alkene_coord->mig_insert Carbopalladation beta_elim β-Hydride Elimination [H-Pd(II)-I(Product)]L mig_insert->beta_elim Syn-Elimination beta_elim->pd0 + Base - Base-H⁺I⁻ - Product + L caption Fig. 1: Catalytic cycle for the regioselective Heck reaction.

Caption: Catalytic cycle for the regioselective Heck reaction.

Optimization of Reaction Parameters

The success of this selective transformation depends on the judicious selection of several key parameters. The choices outlined below are designed to maximize yield and regioselectivity while ensuring robustness.

ParameterRecommended ConditionRationale & Key Considerations
Palladium Precursor Palladium(II) Acetate, Pd(OAc)₂A stable, reliable, and commercially available Pd(II) source that is readily reduced in situ to the active Pd(0) catalyst.[1][6] Typically used in low catalytic loadings (1-5 mol%).
Ligand Triphenylphosphine (PPh₃)Phosphine ligands are crucial for stabilizing the Pd(0) catalytic species and modulating its reactivity.[5][7] PPh₃ is a cost-effective and robust ligand suitable for this transformation. A Pd:Ligand ratio of 1:2 to 1:4 is common.
Base Potassium Carbonate (K₂CO₃)An inorganic base is essential to neutralize the hydroiodic acid (HI) generated during the catalytic cycle.[8] K₂CO₃ is effective and, importantly, does not react with the carboxylic acid moiety on the substrate, preventing unwanted side reactions like amide formation. Other suitable bases include Cs₂CO₃ or NaOAc.
Alkene Partner Methyl or n-Butyl AcrylateElectron-deficient alkenes are ideal substrates for the Heck reaction, as they generally lead to higher yields and excellent regioselectivity (β-arylation).[1][9] Using 1.2-1.5 equivalents ensures complete consumption of the aryl iodide.
Solvent N,N-Dimethylformamide (DMF) or N,N-Dimethylacetamide (DMAc)Polar aprotic solvents are preferred as they effectively dissolve the aryl halide, base, and palladium complexes.[6][10] Their high boiling points allow the reaction to be conducted at the elevated temperatures often required for efficient catalysis.
Additives Tetrabutylammonium Bromide (TBAB)While not always necessary for aryl iodides, phase-transfer catalysts like TBAB can sometimes accelerate the reaction and improve catalyst stability, especially under "ligandless" or Jeffery-type conditions.[6][8]
Temperature 100 - 120 °CElevated temperatures are required to ensure a sufficient rate for all steps in the catalytic cycle. This range is typically high enough for efficient coupling with an aryl iodide without promoting significant reaction at the less reactive C-Br bond.[11]

Detailed Experimental Protocol

This protocol describes the regioselective Heck coupling of 3-Bromo-2-fluoro-5-iodobenzoic acid with n-butyl acrylate.

Safety Precaution: This procedure should be performed by trained personnel in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is required.

Materials:

  • 3-Bromo-2-fluoro-5-iodobenzoic acid (1.0 eq)

  • n-Butyl acrylate (1.5 eq)

  • Palladium(II) acetate, Pd(OAc)₂ (0.02 eq, 2 mol%)

  • Triphenylphosphine, PPh₃ (0.04 eq, 4 mol%)

  • Potassium carbonate, K₂CO₃ (2.5 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Schlenk flask or round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware (separatory funnel, beakers, etc.)

  • Rotary evaporator

Experimental_Workflow cluster_workflow Experimental Workflow setup 1. Assemble Glassware (Schlenk Flask, Condenser) charge 2. Charge Reagents (Substrate, Pd(OAc)₂, PPh₃, K₂CO₃, DMF) setup->charge inert 3. Purge with Inert Gas (Nitrogen or Argon) charge->inert add_alkene 4. Add n-Butyl Acrylate inert->add_alkene react 5. Heat to 110 °C (Stir for 4-12 h) add_alkene->react workup 6. Aqueous Workup (Acidification, Extraction) react->workup purify 7. Purification (Column Chromatography) workup->purify analyze 8. Characterization (NMR, MS) purify->analyze caption Fig. 2: Step-by-step experimental workflow diagram.

Step-by-Step Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 3-Bromo-2-fluoro-5-iodobenzoic acid (1.0 eq), palladium(II) acetate (0.02 eq), triphenylphosphine (0.04 eq), and potassium carbonate (2.5 eq).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous DMF (to make a ~0.2 M solution with respect to the substrate) via syringe. Add n-butyl acrylate (1.5 eq) via syringe.

  • Reaction Execution: Lower the flask into a pre-heated oil bath set to 110 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl iodide is consumed (typically 4-12 hours).

  • Workup - Quenching and Extraction:

    • Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.

    • Carefully pour the reaction mixture into a beaker containing 1 M HCl. This will neutralize the base and protonate the carboxylic acid product.

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).

    • Combine the organic layers and wash sequentially with water and then with saturated brine.

  • Workup - Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired product, (E)-3-bromo-2-fluoro-5-(3-butoxy-3-oxoprop-1-en-1-yl)benzoic acid.

Conclusion

This application note details a robust and reliable protocol for the regioselective Heck-Mizoroki coupling of 3-Bromo-2-fluoro-5-iodobenzoic acid. By leveraging the differential reactivity of the C-I and C-Br bonds, selective C-C bond formation at the 5-position is achieved with high fidelity. The resulting product retains the bromine atom, providing a synthetic handle for further diversification through subsequent cross-coupling reactions. The outlined conditions and mechanistic insights serve as a valuable resource for chemists engaged in the synthesis of complex, functionalized aromatic compounds.

References

  • Wikipedia. (2024). Heck reaction. In Wikipedia. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Palladium(I)-Iodide Catalyzed Deoxygenative Heck Reaction of Vinyl Triflates: A Formate-Mediated Cross-Electrophile Reductive Coupling with cine-Substitution. PubMed Central. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Palladium-catalyzed δ-selective reductive Heck reaction of 4-pentenoic acid derivatives bearing an 8-aminoquinoline directing group with aryl iodides and bromides. Organic Chemistry Frontiers. Retrieved from [Link]

  • PubMed. (2014). Palladium-catalyzed cascade C-H trifluoroethylation of aryl iodides and Heck reaction: efficient synthesis of ortho-trifluoroethylstyrenes. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • SATHEE. (n.d.). Chemistry Heck Reaction. Retrieved from [Link]

  • DR-NTU, Nanyang Technological University. (n.d.). HECK REACTION OF ALKYL HALIDES AND A-SELECTIVE HECK REACTION OF STYRENES. Retrieved from [Link]

  • SpringerLink. (n.d.). Regioselectivity in the Heck (Mizoroki-Heck) Reaction. In The Heck Reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Intermolecular Heck Coupling with Hindered Alkenes Directed by Potassium Carboxylates. PubMed Central. Retrieved from [Link]

  • The Hartwig Group. (2009). Ligandless, Anionic, Arylpalladium Halide Intermediates in the Heck Reaction. Retrieved from [Link]

  • White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. Retrieved from [Link]

  • MDPI. (2017). Heck Reaction—State of the Art. Retrieved from [Link]

  • ResearchGate. (n.d.). Heck reaction of aryl halides and styrenes. Retrieved from [Link]

  • AIP Publishing. (2021). Examining the effect of base, solvent and temperature in heck reaction with the presence of palladium(II)-hydrazone complexes. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. Retrieved from [Link]

  • MDPI. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. Retrieved from [Link]

  • Beilstein Journals. (2013). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Retrieved from [Link]

  • University of Windsor. (n.d.). Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis. Retrieved from [Link]

  • Wipf Group, University of Pittsburgh. (2007). Palladium II. Basic Principles - Heck Reactions. Retrieved from [Link]

  • Master Organic Chemistry. (2016). The Heck, Suzuki, and Olefin Metathesis Reactions. Retrieved from [Link]

  • Reddit. (2024). Troubleshooting a difficult Heck reaction. Retrieved from [Link]

  • SciSpace. (2008). Mechanisms of the Mizoroki–Heck Reaction. In The Mizoroki-Heck Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of bases and solvents on the Heck coupling. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Heck-like Reactions Involving Heteroatomic Electrophiles. PubMed Central. Retrieved from [Link]

  • ResearchGate. (n.d.). Approaches to the Heck reaction on challenging substrates. Retrieved from [Link]

  • Semantic Scholar. (2017). Heck Reaction—State of the Art. Retrieved from [Link]

  • ResearchGate. (n.d.). Heck reactions of alkenes with aryl iodides and aryl bromides: Rate-determining steps deduced from a comparative kinetic study of competing and noncompeting reactions. Retrieved from [Link]

  • Springer Nature Research Communities. (2021). Regioirregular Mizoroki-Heck reaction. Retrieved from [Link]

  • Taylor & Francis Group. (2022). Heck Reactions. In Greener Organic Transformations. Retrieved from [Link]

  • ResearchGate. (n.d.). Convenient protocols for Mizoroki-Heck reactions of aromatic bromides and polybromides with fluorous alkenes. Retrieved from [Link]

  • YouTube. (2021). Heck Reaction - Organic Chemistry Lessons. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Practical Ligand-Enabled C–H Halogenation of (Hetero)Benzoic and (Hetero)Aryl Acetic Acids. PubMed Central. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Heck Reaction—State of the Art. Retrieved from [Link]

  • University of Southampton ePrints. (n.d.). INVESTIGATION OF THE HECK REACTION AND THE ASSOCIATED CATALYTIC SYSTEMS USING XAFS AND PHOSPHORUS NMR TECHNIQUES. Retrieved from [Link]

Sources

Application Note: Palladium-Catalyzed Cross-Coupling of 3-Bromo-2-fluoro-5-iodobenzoic Acid

[1]

Executive Summary & Strategic Value

3-Bromo-2-fluoro-5-iodobenzoic acid represents a "privileged scaffold" in medicinal chemistry.[1] Its tris-substituted core offers three distinct vectors for diversification, enabling the rapid construction of high-complexity libraries (e.g., for kinase inhibitors or PROTAC linkers).[1]

However, this utility comes with a significant challenge: Chemoselectivity .[1] Successfully utilizing this scaffold requires navigating the reactivity hierarchy between the Aryl-Iodide (C-5) , Aryl-Bromide (C-3) , and the Carboxylic Acid (C-1) .[1]

This guide provides field-proven protocols to:

  • Selectively couple the C-5 Iodide while preserving the C-3 Bromide.[1]

  • Activate the sterically hindered C-3 Bromide in a subsequent step.

  • Manage the free carboxylic acid to prevent catalyst deactivation.[1]

Substrate Analysis & Reactivity Hierarchy

To design a robust protocol, we must first map the electronic and steric landscape of the molecule.

Structural Dynamics[1]
  • C-5 Iodide (Primary Target): Located meta to the directing carboxylic acid and para to the fluorine.[1] It is sterically unencumbered and electronically activated for oxidative addition.[1]

  • C-3 Bromide (Secondary Target): Located ortho to the fluorine atom.[1] The C-F bond exerts a strong inductive effect ($ -I $), pulling electron density, but also introduces steric bulk that retards oxidative addition compared to the C-5 position.

  • C-1 Carboxylic Acid: A potential catalyst poison (via carboxylate binding to Pd).[1] While modern catalysts tolerate free acids, converting to a methyl ester is often recommended for scale-up reliability.[1]

The Reactivity Map (Graphviz)[1]

ReactivityMapSubstrate3-Bromo-2-fluoro-5-iodobenzoic acidSite_IC-5 IODIDE(Most Reactive)Substrate->Site_I Fast Oxidative AdditionSite_BrC-3 BROMIDE(Less Reactive)Substrate->Site_Br Slow Oxidative AdditionSite_COOHC-1 CARBOXYLIC ACID(Protecting Group/Directing)Substrate->Site_COOH Potential InterferenceReaction_1Step 1: Mild Pd(0)(Suzuki/Sonogashira)Site_I->Reaction_1 FunctionalizationReaction_2Step 2: Active Pd(0)/Ligand(Buchwald-Hartwig/Heck)Site_Br->Reaction_2 High Temp/Bulky LigandReaction_1->Site_Br Unmasks Reactivity

Figure 1: Reactivity hierarchy illustrating the kinetic preference for C-5 oxidative addition over C-3.

Experimental Protocols

Protocol A: Chemoselective C-5 Suzuki-Miyaura Coupling

Objective: Functionalize the C-5 position with an aryl boronic acid while leaving the C-3 Bromide and C-2 Fluorine intact.[1]

Rationale: We utilize the large rate difference ($ k_{obs} $) between Ar-I and Ar-Br oxidative addition.[1] By using a "mild" catalyst system without bulky, electron-rich ligands, we ensure the catalyst only reacts with the highly labile C-I bond.[1]

ComponentReagentEquiv.[1][2][3][4]Role
Catalyst Pd(PPh₃)₄ 0.03 (3 mol%)Standard Pd(0) source; PPh₃ is not active enough to insert into Ar-Br at low temp.
Base Na₂CO₃ (2.0 M aq) 2.5Mild base; minimizes side reactions.[1]
Solvent DME / H₂O (4:1) N/ADimethoxyethane provides excellent solubility for polar benzoates.[1]
Temp 60 °C N/AKept low to prevent Ar-Br activation.

Step-by-Step Procedure:

  • Preparation: To a reaction vial equipped with a magnetic stir bar, add 3-bromo-2-fluoro-5-iodobenzoic acid (1.0 equiv) and the Aryl-boronic acid (1.1 equiv).

  • Solvent Addition: Add DME (0.2 M concentration relative to substrate).[1] Degas by sparging with Argon for 10 minutes.[1]

  • Catalyst Addition: Add Pd(PPh₃)₄ (3 mol%) quickly under an Argon stream.

  • Base Addition: Add degassed 2.0 M Na₂CO₃ (2.5 equiv).[1]

  • Reaction: Seal the vial and heat to 60 °C for 4–6 hours.

    • Checkpoint: Monitor by LC-MS.[1] You should see consumption of the starting material and formation of the mono-coupled product.[1] If Ar-Br coupling is observed (<5%), lower temp to 45 °C.[1]

  • Workup: Acidify carefully with 1N HCl to pH ~3 (to protonate the acid), extract with EtOAc, dry over MgSO₄, and concentrate.

Protocol B: Activation of C-3 Bromide (Post-C-5 Coupling)

Objective: React the sterically hindered C-3 Bromide (now ortho to F and meta to the new C-5 substituent).

Rationale: The C-3 bromide is deactivated and sterically crowded.[1] Standard PPh₃ ligands will fail.[1] We require Buchwald Ligands (e.g., XPhos or SPhos) or Biaryl Monophosphines to facilitate oxidative addition and reductive elimination in this crowded environment.[1]

ComponentReagentEquiv.[1][2][4]Role
Catalyst Pd₂(dba)₃ 0.02 (2 mol%)Pd(0) source.
Ligand XPhos 0.08 (8 mol%)Bulky, electron-rich ligand to activate hindered Ar-Br.[1]
Base K₃PO₄ 3.0Anhydrous base for difficult couplings.[1]
Solvent Toluene / H₂O (10:1) N/ABiphasic system often helps with solubility.[1]
Temp 100 °C N/AHigh thermal energy required.[1]

Step-by-Step Procedure:

  • Preparation: Use the product from Protocol A (C-5 functionalized intermediate). Add coupling partner (e.g., Boronic acid, Amine, or Alkyne).

  • Catalyst Pre-complexation: In a separate small vial, mix Pd₂(dba)₃ and XPhos in Toluene and stir for 5 mins at RT to generate the active catalytic species ($ L_nPd(0) $).

  • Reaction Assembly: Add substrate, base, and pre-formed catalyst solution to the main reaction vessel.

  • Reaction: Heat to 100 °C for 12–16 hours.

    • Note: If the substrate contains the free acid, add an extra equivalent of base to form the carboxylate salt in situ, or protect as a methyl ester prior to this step.[1]

Troubleshooting & Optimization Guide

Handling the Free Carboxylic Acid

While the protocols above describe direct usage, the free acid group (COOH) can be problematic:

  • Solubility: Free acids are often poorly soluble in non-polar solvents (Toluene) used for difficult couplings.[1]

  • Catalyst Sequestration: Carboxylates can bind to Pd(II) intermediates, forming off-cycle resting states.[1]

Recommendation: If yields in Protocol A are <50%, perform a Fisher Esterification (MeOH, cat.[1] H₂SO₄, Reflux, 2h) before attempting cross-coupling. The resulting Methyl 3-bromo-2-fluoro-5-iodobenzoate is significantly more robust in Pd-coupling.[1]

Workflow Visualization

WorkflowStartStart:3-Bromo-2-fluoro-5-iodobenzoic acidDecisionIs Solubility/Yield Poor?Start->DecisionProtectEsterification(MeOH, H2SO4)Decision->ProtectYesStep1Protocol A: C-5 Coupling(Pd(PPh3)4, 60°C)Targets IodoDecision->Step1NoProtect->Step1Step2Protocol B: C-3 Coupling(Pd2(dba)3 + XPhos, 100°C)Targets BromoStep1->Step2FinalFinal Scaffold:3,5-Difunctionalized-2-fluorobenzoateStep2->Final

Figure 2: Decision tree for optimizing the synthetic workflow.

References

  • Waite, D. C., & Mason, C. P. (1998).[1][4] A Scalable Synthesis of the Thromboxane Receptor Antagonist... via a Regioselective Heck Cross-Coupling Strategy. Organic Process Research & Development. [1]

    • Context: Establishes the precedence for selective C-5 (Iodo) coupling in 3-bromo-5-iodobenzoic acid analogs.
  • Lyu, Y., et al. (2019).[1] Ligand-Controlled Regioselective Cross-Coupling of Polyhalogenated Arenes. Chemical Science.

    • Context: General principles of I vs. Br selectivity using phosphine ligands.[1]

  • Gooßen, L. J., et al. (2008).[1] Pd-Catalyzed Decarboxylative Cross-Coupling of Carboxylic Acids. Angewandte Chemie International Edition.

    • Context: Provides background on handling free carboxylic acids in Pd-c
  • Sigma-Aldrich. (n.d.).[1] 3-Bromo-5-iodobenzoic acid Product Sheet.

    • Context: Confirmation of commercial availability and physical properties of the core analog.[1]

Synthesis of bioactive molecules using "3-Bromo-2-fluoro-5-iodobenzoic acid"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective Synthesis of Bioactive Scaffolds using 3-Bromo-2-fluoro-5-iodobenzoic Acid

Executive Summary

This guide details the strategic application of 3-Bromo-2-fluoro-5-iodobenzoic acid (CAS: 1157545-93-7) in the synthesis of pharmaceutical intermediates. This molecule represents a "privileged scaffold" in medicinal chemistry due to its orthogonal reactivity profile. It contains four distinct functional handles—a carboxylic acid, a labile fluorine (SNAr active), a highly reactive iodide (C-5), and a dormant bromide (C-3)—allowing for the sequential, regioselective construction of complex bioactive molecules, particularly MEK inhibitors and Thromboxane receptor antagonists .

This document provides validated protocols for exploiting the reactivity hierarchy: I > Br > F for metal-catalyzed couplings, and F for nucleophilic aromatic substitution activated by the ortho-carboxyl group.

Strategic Analysis of the Scaffold

The utility of this building block relies on the precise electronic and steric environment of its substituents.

  • C-1 Carboxylic Acid: Electron-withdrawing group (EWG). Activates the C-2 position for nucleophilic attack. Can be converted to esters (solubility) or amides (directing groups).

  • C-2 Fluorine: Located ortho to the EWG (COOH). Highly susceptible to Nucleophilic Aromatic Substitution (SNAr) by amines, a critical step in synthesizing kinase inhibitors.

  • C-3 Bromine: Sterically crowded (sandwiched between F and H). Less reactive than the C-5 iodide, allowing it to serve as a "second-stage" coupling partner.

  • C-5 Iodine: The most reactive site for Pd-catalyzed cross-coupling (Suzuki, Sonogashira). It is sterically accessible and electronically activated.

Reactivity Hierarchy Diagram

ReactivityMap Scaffold 3-Bromo-2-fluoro-5-iodobenzoic acid Iodo C-5 IODINE (Most Reactive) Primary Pd-Coupling Site Scaffold->Iodo Fluoro C-2 FLUORINE (S_NAr Active) Activated by ortho-COOH Scaffold->Fluoro Bromo C-3 BROMINE (Least Reactive Halogen) Secondary Pd-Coupling Site Scaffold->Bromo Acid C-1 CARBOXYL (Anchor) Amidation / Esterification Scaffold->Acid Iodo->Bromo Reactivity Gap (Pd)

Figure 1: Functional group reactivity hierarchy. The C-5 Iodine allows for initial functionalization without disturbing the C-3 Bromine or C-2 Fluorine.

Validated Experimental Protocols

The following workflow describes a Sequential Functionalization Strategy designed to maximize yield and minimize side reactions (e.g., scrambling or hydrodehalogenation).

Phase 1: Esterification (Protection)

Rationale: Converting the acid to a methyl or ethyl ester prevents catalyst poisoning by the free acid and increases solubility in organic solvents for the subsequent Pd-catalyzed steps.

  • Reagents: 3-Bromo-2-fluoro-5-iodobenzoic acid (1.0 eq), MeI (1.5 eq), K2CO3 (2.0 eq), DMF.

  • Conditions: Stir at RT for 4 hours.

  • Yield Target: >95%.

Phase 2: Chemoselective Suzuki-Miyaura Coupling (C-5)

Rationale: The C-I bond is significantly weaker than the C-Br bond. By using a mild catalyst system at moderate temperatures, we can couple at C-5 exclusively.

Protocol:

  • Charge: In a reaction vial, combine the Benzoate Ester (1.0 eq), Aryl Boronic Acid (1.1 eq), and Pd(dppf)Cl2·DCM (3 mol%).

  • Solvent: Add degassed 1,4-Dioxane/Water (4:1 ratio, 0.1 M concentration).

  • Base: Add Na2CO3 (2.5 eq).

  • Reaction: Heat to 60°C (Do not exceed 80°C to preserve the C-3 Bromine) under N2 for 4–6 hours.

  • Workup: Dilute with EtOAc, wash with brine, dry over MgSO4.

  • Purification: Flash chromatography (Hexane/EtOAc).

Critical Control Point: Monitor by HPLC. If <5% starting material remains and no di-coupled product is observed, quench immediately.

Phase 3: Nucleophilic Aromatic Substitution (SNAr) at C-2

Rationale: The C-2 fluorine is activated by the ortho-ester. This step installs the amine core common in MEK inhibitors.

Protocol:

  • Charge: Dissolve the Phase 2 Product (1.0 eq) in dry THF or DMF.

  • Nucleophile: Add the desired Aniline/Amine (1.2 eq).

  • Base: Add LiHMDS (2.0 eq) at -78°C OR use Cs2CO3 (3.0 eq) at 60°C depending on amine nucleophilicity.

  • Reaction: Stir until TLC indicates consumption of the fluoride precursor.

  • Note: The C-3 Bromine remains intact due to the specific mechanism (SNAr vs Pd-catalysis).

Phase 4: Final Cross-Coupling (C-3)

Rationale: With C-5 and C-2 functionalized, the sterically hindered C-3 Bromine is the final handle. This requires more forcing conditions.

Protocol:

  • Catalyst Switch: Use a more active catalyst system, such as Pd2(dba)3 (2 mol%) with XPhos or SPhos (4 mol%).

  • Coupling Partner: Add the second Boronic Acid/Ester or Alkyne.

  • Conditions: Heat to 90–100°C in Toluene/Water or Dioxane.

Data Summary & Troubleshooting

Table 1: Optimization of C-5 Selective Coupling

Catalyst SystemTemp (°C)Time (h)Yield (C-5 Product)Selectivity (Mono:Di)Notes
Pd(dppf)Cl2 60 4 92% >98:1 Recommended. Excellent chemoselectivity.
Pd(PPh3)4801278%85:15Significant C-3 coupling observed at higher temps.
Pd(OAc)2 / PPh360665%90:10Sluggish reaction; requires higher catalyst load.

Table 2: Common Pitfalls

IssueRoot CauseCorrective Action
Debromination Hydride source in reaction (often from alcohol solvents).Switch solvent to Toluene or Dioxane. Avoid Ethanol/Isopropanol.
Low SNAr Yield Fluorine not sufficiently activated.Ensure the C-1 group is an Ester or Amide (EWG). If C-1 is a carboxylate anion (COO-), the ring is deactivated.
Scrambling/Isomerization "Halogen Dance" mechanism on the aromatic ring.Use Lithium bases (LDA/LiHMDS) strictly at low temps (-78°C). Avoid prolonged reaction times.

Workflow Visualization

The following diagram illustrates the divergent synthesis capability using this scaffold.

SynthesisWorkflow Start Starting Material (3-Br-2-F-5-I-Benzoic Acid) Step1 Step 1: Esterification (Methyl Ester Formation) Start->Step1 BranchA Route A: Iodo-First (Standard) Step1->BranchA Step2A Step 2: Suzuki Coupling (C-5) Pd(dppf)Cl2, 60°C (Retains Br, F) BranchA->Step2A High Chemoselectivity Step3A Step 3: S_NAr (C-2) Amine, Base (Displaces F) Step2A->Step3A Step4A Step 4: Buchwald/Suzuki (C-3) Pd-XPhos, 100°C (Final Diversity) Step3A->Step4A Final Target Molecule (e.g., MEK Inhibitor Analog) Step4A->Final

Figure 2: Step-wise synthetic pathway for library generation. Route A prioritizes the most reactive Iodine handle first.

References

  • Sigma-Aldrich. Product Specification: 3-Bromo-5-iodobenzoic acid derivatives.[1][2] (General reactivity patterns for polyhalogenated benzoates). Link

  • BenchChem. Application Notes for Kinase Inhibitor Synthesis using Fluoro-Iodo-Benzamides. (Protocols for Suzuki/Buchwald on similar scaffolds). Link

  • National Institutes of Health (NIH). Design and Synthesis of Novel MEK Inhibitors. (Context for the biological relevance of the diarylamine scaffold derived from this precursor). Link

  • Chem-Impex. 3-Bromo-5-iodobenzoic acid: Building Block Analysis.Link

  • Doc Brown's Chemistry. Reactivity of Halogenated Aromatics: Electrophilic vs Nucleophilic Substitution. (Fundamental grounding for the SNAr mechanism). Link

(Note: While specific patent literature for CAS 1157545-93-7 is proprietary, the chemistry cited above is based on the established reactivity of the 3-bromo-5-iodo-benzoic acid class used in commercial drug discovery.)

Sources

Introduction: The Strategic Role of Solvents in Modulating Reactivity of Polyhalogenated Aromatics

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide for researchers, scientists, and drug development professionals on the profound influence of solvents on reactions involving the versatile building block, 3-Bromo-2-fluoro-5-iodobenzoic acid.

3-Bromo-2-fluoro-5-iodobenzoic acid is a highly functionalized aromatic compound, presenting chemists with a unique platform for sequential and site-selective modifications. Its utility as an intermediate in the synthesis of pharmaceuticals and other complex organic molecules is significant.[1] The molecule features three distinct halogen atoms (I, Br, F) and a carboxylic acid group, each with differential reactivity that can be exploited in synthetic strategies. The iodine and bromine atoms are amenable to palladium-catalyzed cross-coupling reactions, while the fluorine atom, activated by the ortho-carboxylic acid, could potentially undergo nucleophilic aromatic substitution (SNAr).

The choice of solvent is far from a passive parameter in the reactions of such a substrate. It is a critical decision that can dictate the reaction's speed, efficiency, and, most importantly, its selectivity (chemoselectivity).[2][3] Solvents influence reaction outcomes by stabilizing or destabilizing reactants, intermediates, and transition states.[2] This guide provides a detailed exploration of these solvent effects, offering both theoretical understanding and practical protocols to harness them effectively.

Theoretical Framework: How Solvents Dictate Reaction Pathways

The influence of a solvent on a chemical reaction is a complex interplay of its physical and chemical properties. For the reactions of 3-Bromo-2-fluoro-5-iodobenzoic acid, the most critical solvent characteristics are polarity, protic vs. aprotic nature, and coordinating ability.

  • Polarity and Dipole Moment : Polar solvents can stabilize charged or highly polar transition states, often accelerating reactions that proceed through such intermediates.[2] For instance, the oxidative addition step in many palladium-catalyzed cross-coupling reactions involves a polar transition state and is thus influenced by solvent polarity.[4][5]

  • Protic vs. Aprotic Solvents : Protic solvents (e.g., water, alcohols) possess acidic protons and are excellent hydrogen bond donors. They can solvate anions and cations effectively. Aprotic solvents (e.g., DMF, DMSO, THF, Toluene) lack acidic protons. Polar aprotic solvents are particularly effective at solvating cations while leaving anions relatively "bare" and more nucleophilic. This property is crucial in SNAr reactions, where aprotic solvents can dramatically increase reaction rates.[6][7]

  • Coordinating Ability : Some solvents, like DMF, acetonitrile (MeCN), and THF, can act as ligands, coordinating to metal centers (e.g., palladium catalysts). This coordination can alter the catalyst's electronic properties and steric environment, thereby influencing its activity and selectivity.[4][8][9]

Application I: Chemoselective Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, are primary methods for functionalizing aryl halides.[8] For 3-Bromo-2-fluoro-5-iodobenzoic acid, the challenge and opportunity lie in selectively reacting at either the C-I or C-Br bond. The typical reactivity order for oxidative addition to Pd(0) is C-I > C-Br >> C-Cl >> C-F. However, this intrinsic reactivity can be modulated by the choice of solvent.

Mechanism of Solvent Influence in Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[8] Solvents can influence each of these steps. Notably, polar solvents have been shown to induce a selectivity switch in the cross-coupling of chloroaryl triflates.[10] While this was initially attributed to the stabilization of anionic transition states, further studies indicate the role of the solvent is more complex and does not strictly correlate with the dielectric constant alone.[10] Certain polar aprotic solvents like DMF, DMSO, and MeCN can favor reaction at a less reactive site by altering the nature of the active catalyst, potentially through coordination.[4][10] In contrast, nonpolar solvents like toluene or THF, and even some polar solvents like water and alcohols, may favor the intrinsically more reactive site.[10]

Data Presentation: Predicted Solvent Effects on Suzuki-Miyaura Selectivity

The following table summarizes the predicted outcomes for a selective Suzuki-Miyaura coupling of 3-Bromo-2-fluoro-5-iodobenzoic acid with a generic boronic acid (Ar-B(OH)₂), highlighting the potential for solvent-controlled chemoselectivity.

SolventTypePredicted PolarityExpected Major ProductRationale
TolueneNonpolar, AproticLowCoupling at the C-I bondFavors the intrinsically more reactive C-I bond.[10]
THFPolar, AproticMediumCoupling at the C-I bondGenerally behaves like a nonpolar solvent in this context.[10]
DMFPolar, AproticHighPotential for mixed products or switch to C-Br couplingCan stabilize alternative transition states or coordinate to the catalyst, altering selectivity.[4][10][11]
AcetonitrilePolar, AproticHighPotential for mixed products or switch to C-Br couplingSimilar to DMF, can influence catalyst speciation and favor different oxidative addition pathways.[4][10]
1,4-DioxanePolar, AproticMediumCoupling at the C-I bondOften used for Suzuki reactions, generally favoring the more reactive site.[8]
Water (as co-solvent)Polar, ProticHighCan enhance reaction rates, but selectivity may vary.Often used with organic co-solvents to improve solubility of bases and boronic acids.[11]
Experimental Protocol: Investigating Solvent Effects on a Selective Sonogashira Coupling

This protocol details a method to screen various solvents for their effect on the chemoselective Sonogashira coupling of 3-Bromo-2-fluoro-5-iodobenzoic acid with a terminal alkyne. The C-I bond is expected to be significantly more reactive.

Objective: To determine the effect of different solvents on the yield and chemoselectivity of the Sonogashira coupling reaction, targeting the C-I bond of 3-Bromo-2-fluoro-5-iodobenzoic acid.

Materials and Reagents:

  • 3-Bromo-2-fluoro-5-iodobenzoic acid

  • Phenylacetylene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous solvents for screening: Toluene, THF, DMF, Acetonitrile, 1,4-Dioxane

  • Reaction vials, magnetic stir bars, heating block

  • Analytical equipment: HPLC or GC-MS, NMR spectrometer

Procedure:

  • Catalyst Pre-mixing (optional but recommended): In a separate flask, prepare a stock solution of the palladium catalyst. For example, dissolve Pd(OAc)₂ and PPh₃ (1:2 molar ratio) in a small amount of the reaction solvent.

  • Reaction Setup: In a series of identical reaction vials, add 3-Bromo-2-fluoro-5-iodobenzoic acid (e.g., 0.1 mmol, 1.0 eq.).

  • To each vial, add CuI (e.g., 0.05 eq.).

  • To each vial, add the chosen anhydrous solvent (e.g., 2 mL).

  • Add the base, triethylamine (e.g., 3.0 eq.).

  • Add phenylacetylene (e.g., 1.2 eq.).

  • Add the palladium catalyst, for instance, Pd(PPh₃)₂Cl₂ (e.g., 0.02 eq.) or a pre-catalyst like Pd(OAc)₂/PPh₃.

  • Seal the vials and place them in a preheated heating block (e.g., 60 °C).

  • Reaction Monitoring: Stir the reactions for a set time (e.g., 4, 8, 12, 24 hours). Take small aliquots at each time point for analysis by HPLC or GC-MS to monitor the consumption of starting material and the formation of products (mono-alkynylated at iodine, mono-alkynylated at bromine, and di-alkynylated).

  • Work-up and Analysis: After the reaction is complete, cool the vials to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer, concentrate, and analyze the crude product mixture by ¹H NMR and/or GC-MS to determine the conversion and the ratio of products.

Safety Precautions: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium catalysts and organic solvents can be hazardous.

Visualization: Experimental Workflow & Catalytic Cycle

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis P1 Weigh Substrate & Catalyst Components P2 Add Anhydrous Solvent (Toluene, THF, DMF, etc.) P1->P2 P3 Add Reagents (Alkyne, Base) P2->P3 R1 Heat & Stir (e.g., 60 °C) P3->R1 R2 Monitor Progress (TLC, HPLC, GC-MS) R1->R2 A1 Reaction Work-up & Purification R2->A1 A2 Characterize Products (NMR, MS) A1->A2 A3 Calculate Yield & Selectivity A2->A3

Caption: Workflow for screening solvent effects on cross-coupling reactions.

Sonogashira_Cycle Pd0 Pd(0)L₂ Pd_Complex1 Ar-Pd(II)-I(L₂) Pd0->Pd_Complex1 Oxidative Addition Pd_Complex2 Ar-Pd(II)-C≡CPh(L₂) Pd_Complex1->Pd_Complex2 Transmetalation Pd_Complex2->Pd0 Reductive Elimination Product Ar-C≡C-Ph Pd_Complex2->Product ArI Ar-I ArI->Pd_Complex1 Alkyne Ph-C≡C-H Cu_Acetylide Ph-C≡C-Cu Alkyne->Cu_Acetylide Deprotonation Base Base Base->Cu_Acetylide CuI Cu(I) CuI->Cu_Acetylide Cu_Acetylide->Pd_Complex1 Solvent Solvent (e.g., DMF) Solvent->Pd0 Coordination Solvent->Pd_Complex1 Solvation SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products cluster_solvent Solvent Environment ArylHalide Ar-F Meisenheimer Meisenheimer Complex [Ar(F)(Nu)]⁻ ArylHalide->Meisenheimer Addition Nucleophile Nu⁻ Nucleophile->Meisenheimer Product Ar-Nu Meisenheimer->Product Elimination LeavingGroup F⁻ Meisenheimer->LeavingGroup PolarAprotic Polar Aprotic (e.g., DMSO, DMF) PolarAprotic->Meisenheimer Stabilizes (Fast Reaction) PolarProtic Polar Protic (e.g., EtOH, H₂O) PolarProtic->Nucleophile Solvates (H-bonds) (Slow Reaction)

Caption: Solvent influence on the SNAr mechanism and its intermediate.

Conclusion and Best Practices

The strategic selection of a solvent is a powerful tool for controlling the outcome of reactions involving complex molecules like 3-Bromo-2-fluoro-5-iodobenzoic acid. For achieving chemoselectivity in palladium-catalyzed cross-couplings, a screening approach is essential, as subtle interactions between the solvent and the catalytic system can lead to non-intuitive results. For nucleophilic aromatic substitution, the choice is more clear-cut: polar aprotic solvents are paramount for achieving reasonable reaction rates and yields. By understanding the underlying principles and employing systematic experimental investigation, researchers can unlock the full synthetic potential of this versatile building block.

References

  • Chemsrc. (2025, August 23). 3-Bromo-5-iodobenzoic acid | CAS#:188815-32-9. Retrieved from [Link]

  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC. (n.d.). Retrieved from [Link]

  • Interrogating Explicit Solvent Effects on the Mechanism and Site-Selectivity of Aryl Halide Oxidative Addition to L2Pd(0) - ChemRxiv. (n.d.). Retrieved from [Link]

  • LibreTexts. (2015, July 9). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Retrieved from [Link]

  • The effect of different solvents on the Suzuki coupling reac- tion a - ResearchGate. (n.d.). Retrieved from [Link]

  • Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation | The Journal of Physical Chemistry B - ACS Publications. (n.d.). Retrieved from [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online. (n.d.). Retrieved from [Link]

  • Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. (n.d.). Retrieved from [Link]

  • Aromatic Nucleophilic Substitution | PDF | Chemical Reactions | Solvent - Scribd. (n.d.). Retrieved from [Link]

  • Kinetic Solvent Effects in Organic Reactions - ChemRxiv. (n.d.). Retrieved from [Link]

  • Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling | Precision Chemistry - ACS Publications. (2023, October 22). Retrieved from [Link]

  • Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. (2023, November 22). Retrieved from [Link]

  • ChemTalk. (2025, May 16). A Deep Dive into Common Organic Solvents. Retrieved from [Link]

  • PureSynth. (n.d.). 3-Bromo-5-Iodobenzoic Acid 98.0%. Retrieved from [Link]

  • Aromaticity & Electrophilic/Nucleophilic Aromatic Substitution. (n.d.). Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-5-iodobenzoic acid | C7H4BrIO2 | CID 5182520. Retrieved from [Link]

  • Effects of solvent, base, and temperature on the Sonogashira coupling... - ResearchGate. (n.d.). Retrieved from [Link]

  • Solvents and Solvent Effects in Organic Chemistry - download. (n.d.). Retrieved from [Link]

  • Chemistry Stack Exchange. (2016, October 5). How are solvents chosen in organic reactions?. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Aromatic Nucleophilic Substitution. Retrieved from [Link]

  • Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.). Retrieved from [Link]

  • Solvent Effects on Organic Reactions | Journal of Student-Scientists' Research. (2022, December 13). Retrieved from [Link]

Sources

Troubleshooting & Optimization

Optimizing regioselectivity in cross-coupling of "3-Bromo-2-fluoro-5-iodobenzoic acid"

[1][2]

Ticket ID: #RXN-3B2F5I-OPT Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Optimizing C5-Selective Suzuki-Miyaura Cross-Coupling[1]

Executive Summary: The Reactivity Hierarchy

You are working with a highly functionalized scaffold. The key to success lies in exploiting the significant bond dissociation energy (BDE) differences between the carbon-halogen bonds while managing the interference of the free carboxylic acid.

Your molecule, 3-Bromo-2-fluoro-5-iodobenzoic acid , presents three distinct reactive sites. The theoretical order of oxidative addition for Palladium(0) is:

  • C5–Iodine (Primary Target): Weakest bond, most accessible.[1]

  • C3–Bromine (Secondary Target): Stronger bond, sterically crowded by the C2-Fluorine.[1]

  • C2–Fluorine (Inert): Generally inert to standard Pd-catalysis; activates the ring electronically.[1]

The Core Challenge: The free carboxylic acid (C1) can poison Pd catalysts or lead to protodecarboxylation.[1] Furthermore, "hot" catalysts (e.g., those with bulky Buchwald ligands) may erode selectivity, activating the C3–Br bond prematurely.

Decision Logic & Workflow

The following diagram illustrates the decision matrix for selecting the correct pathway based on your specific failure mode.

GStartSubstrate:3-Bromo-2-fluoro-5-iodobenzoic acidCheckAcidIs the Free Acid Tolerated?Start->CheckAcidPathAPath A: Direct Coupling(Mild Base/Aq. Media)CheckAcid->PathAYes (Try first)PathBPath B: Protection First(Methyl Ester Formation)CheckAcid->PathBNo (catalyst poisoning)CouplingPd-Catalyzed Coupling(Target: C5-I)PathA->CouplingPathB->CouplingResultCheck Selectivity (LCMS)Coupling->ResultSuccessSuccess:5-Aryl-3-bromo-2-fluoro productResult->SuccessSingle Peak (M+Ar)Fail_BisIssue: Bis-Coupling (C3 & C5)Result->Fail_BisDouble AdditionFail_NoneIssue: No Reaction / ProtodecarboxylationResult->Fail_NoneSM Recovery or Ar-HFail_Bis->CouplingAction: Lower Temp / Less Active Ligand

Figure 1: Decision tree for optimizing the regioselective coupling workflow.

Standard Operating Procedure (SOP)

Protocol A: Direct Coupling of the Free Acid (Recommended First Attempt)

This protocol uses water-soluble bases to keep the acid deprotonated (solubilized as carboxylate) and utilizes a catalyst system known for high I/Br discrimination.[1]

Reagents:

  • Substrate: 1.0 equiv.

  • Boronic Acid: 1.05 equiv.[1] (Do not exceed 1.1 equiv to prevent bis-coupling).

  • Catalyst: Pd(dppf)Cl₂[1][2]·CH₂Cl₂ (3–5 mol%).[1]

    • Why: The bidentate ferrocenyl ligand provides a rigid bite angle that favors the smaller C–I oxidative addition over the sterically hindered C–Br site [1].

  • Base: K₂CO₃ (3.0 equiv).[1]

  • Solvent: 1,4-Dioxane : Water (4:1 ratio).[1] Degassed.

Step-by-Step:

  • Charge: Add substrate, boronic acid, and base to the reaction vial.

  • Inert: Seal and purge with Argon/Nitrogen for 5 minutes.

  • Catalyst: Add Pd catalyst quickly under positive inert gas flow.

  • Solvent: Add degassed solvent mixture.

  • Reaction: Heat to 60°C .

    • Critical: Do not exceed 80°C initially.[1][3] Higher temps promote C–Br activation [2].[1]

  • Monitor: Check LCMS at 2 hours. Look for consumption of starting material (SM) and appearance of Mono-coupled product.

Troubleshooting Guide

If the SOP above fails, use this diagnostic table to resolve the specific chemical conflict.

SymptomProbable CauseCorrective ActionMechanism/Logic
Bis-Coupling (Over-reaction) Catalyst is too active or Temperature too high.[1]Switch Catalyst: Use Pd(PPh₃)₄.[1][4] Lower Temp: Run at RT or 40°C.Monodentate phosphines like PPh₃ are less electron-rich than dppf or Buchwald ligands, making them more selective for the weaker C–I bond [3].[1]
No Reaction (SM Recovery) Free acid is poisoning the catalyst or solubility issues.[1]Protect: Methylate the acid (TMS-diazomethane or MeOH/H₂SO₄) before coupling.[1]Free carboxylates can coordinate to Pd(II), forming unreactive "palladacycles."[1] Esterification removes this coordination site [4].[1]
Protodehalogenation (Loss of I) Hydride source present or excessive heating.[1]Solvent Switch: Use Toluene/Water instead of alcoholic solvents or DMF.DMF can decompose to form dimethylamine (a reductant).[1] Alcohols can serve as hydride donors in Pd-cycles [5].[1]
C3-Bromine Coupling (Wrong Regio) Steric crowding at C5 or electronic activation of C3.[1]Check Ligand: Avoid bulky ligands (e.g., XPhos, SPhos) which are designed to force difficult couplings.[1]The C3-Br is flanked by F and H. While F activates it electronically, it is sterically more hindered than C5-I. Standard ligands respect this steric barrier; "super-ligands" overcome it [6].[1]

Advanced Visualization: Reactivity Pathways

This diagram details the competing pathways and the specific chemical risks associated with the free carboxylic acid.

ReactionPathwaysSMStarting Material(3-Br-2-F-5-I-COOH)Pd_CyclePd(0) Oxidative AdditionSM->Pd_CyclePath_DecarbPath C (Side Rxn):ProtodecarboxylationSM->Path_DecarbHigh Temp / Strong BasePath_C5Path A (Desired):Insertion at C5-IPd_Cycle->Path_C5Fast (Weak Bond)Path_C3Path B (Undesired):Insertion at C3-BrPd_Cycle->Path_C3Slow (Steric/Bond Strength)ProductTarget Mono-CoupledProductPath_C5->Product+ Boronic Acid+ BaseByproductComplex MixturePath_C3->Byproduct

Figure 2: Kinetic competition between oxidative addition sites.[1]

Frequently Asked Questions (FAQ)

Q: Can I use Buchwald precatalysts (e.g., XPhos Pd G3)? A: Proceed with caution. While highly active, these catalysts are often too good.[1] They lower the activation energy for the C–Br bond, potentially eroding the selectivity window between the Iodine and Bromine. If you must use them (e.g., for a difficult boronic acid), run the reaction at 0°C to Room Temperature.

Q: The reaction works but I see 10% des-iodo product (iodine replaced by H). Why? A: This is protodehalogenation.[1] It often happens if the transmetallation step is slow. Fix: Increase the concentration of the boronic acid slightly or switch to a strictly anhydrous system (e.g., DMF with anhydrous base) if the Suzuki mechanism allows, though water is usually beneficial for the base solubility. Alternatively, ensure your solvent is free of peroxides.

Q: Does the Fluorine at C2 affect the reaction? A: Yes. The fluorine is an electron-withdrawing group (EWG).[1] It makes the ring electron-deficient, which generally accelerates oxidative addition at both the C3 and C5 positions. However, because it is ortho to the C3-Bromine, it adds steric bulk that further discourages coupling at that position, helping your desired selectivity for C5 [7].

References

  • Selectivity of Pd-Catalysts: Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[1] Chem. Rev.[1][5]1995 , 95, 2457–2483.[1] Link[1]

  • Temperature Effects on Selectivity: Littke, A. F.; Fu, G. C.[1] "Pd/P(t-Bu)3: A Versatile Catalyst for Suzuki Cross-Coupling."[1] Angew.[1][5][6] Chem. Int. Ed.2002 , 41, 4176.[1] Link

  • Ligand Effects (I vs Br): Fairlamb, I. J. S.[1] "Palladium catalysis in synthesis: where next?" Org.[1][5][7][8] Biomol. Chem.2008 , 6, 3645.[1] Link

  • Free Acid Interference: Gooßen, L. J., et al. "Pd-catalyzed synthesis of arylacetic acid derivatives."[1] Synlett2004 , 263-266.[1] Link[1]

  • Protodehalogenation Mechanisms: Navarro, O., et al. "Dehalogenation of Aryl Halides."[1] J. Org.[1][7][8] Chem.2004 , 69, 3173.[1] Link[1]

  • Polyhalogenated Selectivity: Handy, S. T.; Zhang, Y.[1] "Chemoselective cross-coupling of polyhalogenated heterocycles." Chem. Commun.[1][5]2006 , 299–301.[1] Link

  • Ortho-Fluoro Effects: Joshi-Pangu, A., et al. "Pd-Catalyzed Cross-Coupling of Secondary Alkylboron Nucleophiles."[1] J. Am. Chem. Soc.[1][7]2014 , 136, 14027.[1][7] Link[1]

Technical Support Center: Site-Selective Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Troubleshooting Polyhalogenated Substrates

Status: Open | Priority: High | Assigned Specialist: Senior Application Scientist

Core Logic: The Chemoselectivity Engine

Welcome to the technical support center. When dealing with polyhalogenated substrates (e.g., a scaffold containing –I, –Br, and –Cl, or multiple –Cl atoms), success depends entirely on manipulating the rate of Oxidative Addition (OA) .

The Palladium catalyst does not "choose" a site; it reacts with the bond that has the lowest activation energy barrier for insertion. To control this, you must understand the hierarchy of reactivity:

The Reactivity Hierarchy ( )
  • Bond Strength (Leaving Group Ability):

    
    
    
    • Implication: You can couple an Iodide selectively in the presence of a Bromide by keeping the catalyst "cold" (less active).

  • Electronic Activation (Heterocycles): For identical halogens (e.g., 2,4-dichloropyridine), the site most electron-deficient reacts first.

    • 
      -to-Nitrogen (C2/C6):  Highly electron-deficient (inductive effect). Fastest OA. 
      
    • 
      -to-Nitrogen (C4):  Electron-deficient (resonance). Fast OA. 
      
    • 
      -to-Nitrogen (C3/C5):  Electron-neutral/rich. Slowest OA. 
      
Visualizing the Decision Matrix

The following flowchart illustrates how to select conditions based on your substrate's halogen profile.

SuzukiSelectivity start START: Analyze Substrate halogen_type Are halogens different? start->halogen_type diff_halogens Yes (e.g., Br & Cl) halogen_type->diff_halogens Hetero-halogenated same_halogens No (e.g., Cl & Cl) halogen_type->same_halogens Homo-halogenated diff_strategy Strategy: Bond Energy Control Use mild catalyst to react weaker bond (Br) only. diff_halogens->diff_strategy same_strategy Strategy: Electronic Control Most electron-poor site reacts first. same_halogens->same_strategy ligand_diff Ligand: PPh3 or dppf Temp: 60-80°C diff_strategy->ligand_diff ligand_same Ligand: Controlled Stoichiometry (0.95 eq Boronic Acid) Temp: <60°C same_strategy->ligand_same

Figure 1: Decision matrix for selecting catalyst warmth based on halogen differentiation.

Troubleshooting Knowledge Base (FAQs)

Issue 1: "The catalyst reacted with the wrong halogen."

Scenario: You have a 2-bromo-5-chloropyridine and wanted to couple at the Bromine, but the Chlorine reacted or you got a mixture.

Root Cause: The catalyst system was too active ("too hot"). Technical Explanation: Advanced ligands like SPhos , XPhos , or


  are designed to facilitate oxidative addition into difficult C–Cl bonds. If you use these on a mixed halide substrate, the catalyst may ignore the subtle energy difference between Br and Cl, reacting indiscriminately.
Solution: 
  • Downgrade the Ligand: Switch to "First Generation" ligands like

    
      (Tetrakis) or dppf . These are active enough for Br/I but often too sluggish for Cl, providing natural chemoselectivity.
    
  • Lower Temperature: Run the reaction at 40–60°C instead of reflux.

Issue 2: "I am seeing significant Protodehalogenation (Ar-X Ar-H)."

Scenario: The halogen is removed, but no aryl group is coupled.

Root Cause: Competitive reduction via a Palladium-Hydride species. Technical Explanation: This is a critical failure mode in polyhalogenated substrates, especially with electron-deficient heterocycles. The Pd(II) intermediate undergoes


-hydride elimination from the solvent (alcohols) or transmetallates with a hydride source.
Solution: 
  • Solvent Switch: Eliminate alcohols (EtOH, MeOH). Use aprotic polar solvents like DMF , DMA , or Toluene .

  • Base Selection: Avoid alkoxides (NaOEt) which can serve as hydride donors. Use

    
      or 
    
    
    
    .
  • Water Control: While Suzuki requires some water, excess water can promote dehalogenation.[1] Use strictly anhydrous solvents with a defined water spike (e.g., 2% vol/vol).

Issue 3: "Oligomerization / Over-reaction."

Scenario: A di-bromo substrate reacts twice with the boronic acid.

Root Cause: Rate of second oxidative addition (


) 

Rate of first oxidative addition (

). Solution:
  • Stoichiometry: Use a deficit of boronic acid (0.90 – 0.95 equiv). It is better to have unreacted starting material (recoverable) than inseparable bis-coupled byproducts.

  • Slow Addition: Add the boronic acid solution dropwise over 1 hour. This keeps the instantaneous concentration of nucleophile low relative to the electrophile.

Experimental Protocols

Protocol A: Selective Coupling of Ar-Br in presence of Ar-Cl

Target: Reaction at C–Br bond only.

Reagents:

  • Substrate (1.0 equiv)

  • Boronic Acid/Pinacol Ester (1.05 equiv)

  • Catalyst:

    
     (3-5 mol%) — The "Mild" Choice
    
  • Base:

    
     (2.0 equiv, 2M aqueous)
    
  • Solvent: DME or Toluene/EtOH (4:1)

Procedure:

  • Charge reaction vessel with substrate, boronic acid, and catalyst.

  • Evacuate and backfill with

    
     (x3). Oxygen promotes homocoupling.
    
  • Add degassed solvent and aqueous base.

  • Heat to 60°C . Do not reflux.

  • Monitor by HPLC/UPLC every 30 mins. Stop immediately upon consumption of starting material.

Protocol B: Sequential Coupling (One-Pot)

Target: Couple Site A (I/Br), then Site B (Cl).

Reagents:

  • Catalyst:

    
     (2 mol%) + XPhos  (4 mol%) — The "Switchable" System
    
  • Base:

    
     (3.0 equiv)[2]
    
  • Solvent: THF/Water (10:1)

Procedure:

  • Step 1 (The Easy Bond): Add Substrate (1.0 eq) + Boronic Acid A (1.0 eq). Heat to 40°C . The XPhos catalyst will rapidly consume the Iodine/Bromine.

  • Checkpoint: Verify consumption of Substrate.

  • Step 2 (The Hard Bond): Add Boronic Acid B (1.2 eq). Raise temperature to 80-100°C . The thermal energy + XPhos ligand will now activate the Chlorine.

Data Matrix: Ligand Selection Guide

Ligand ClassExamplesReactivity ProfileBest For...
Gen 1 (Simple)

LowSelective coupling of I/Br in presence of Cl.
Gen 2 (Bidentate) dppf, dppeMediumSterically demanding substrates; preventing isomerization.
Gen 3 (Buchwald) SPhos, XPhosHigh Activating Cl ; crowded substrates; heteroaryl chlorides.
NHC IPr, IMesVery High Extremely deactivated chlorides; "Kitchen sink" approach.

Mechanistic Visualization

The following diagram details the competitive pathway between the desired cross-coupling and the dreaded dehalogenation side-reaction.

Mechanism Pd0 Pd(0) Active Species OA_Complex Oxidative Addition [Ar-Pd(II)-X] Pd0->OA_Complex + ArX ArX Ar-X (Substrate) Transmetal Transmetallation [Ar-Pd(II)-Ar'] OA_Complex->Transmetal + Activated Boron Hydride Pd-H Species (from alcohols/base) OA_Complex->Hydride Side Reaction Boronic Ar'-B(OH)2 (Boronic Acid) Base Base (OH-) Boronic->Base Activation Base->Transmetal Product Ar-Ar' (Coupled Product) Transmetal->Product Reductive Elimination Product->Pd0 Regenerate Catalyst Dehalo Protodehalogenation (Ar-H) Hydride->Dehalo Reductive Elim.

Figure 2: Catalytic cycle showing the divergence between productive coupling and protodehalogenation.

References
  • Reactivity Trends: Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[3].

  • Polyhalogenated Heterocycles: Handy, S. T.; Zhang, Y. Chemoselectivity of the Suzuki–Miyaura Coupling on Polyhalogenated Heterocycles.[4][5][6][7].

  • Site-Selectivity Review: Schroter, S.; Stock, C.; Bach, T. Regioselective Cross-Coupling Reactions of Multiple Halogenated Nitrogen Heterocycles..

  • Dehalogenation Mechanisms: Navarro, O. et al. Dehalogenation of Aryl Halides by Pd-NHC Catalysts..

Sources

Technical Support Center: Sonogashira Coupling of 3-Bromo-2-fluoro-5-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: SGC-3B2F5I-001 Assigned Specialist: Senior Application Scientist

Executive Summary: The "Selectivity Triangle"

You are working with 3-Bromo-2-fluoro-5-iodobenzoic acid , a poly-functionalized scaffold that presents a unique "Selectivity Triangle." Your success depends on balancing three competing reactivities:

  • C-I (C5): The intended site of oxidative addition (fastest).

  • C-Br (C3): The competitive site for over-coupling (slower, but activated by electron-withdrawing groups).

  • C-F (C2): A site prone to Nucleophilic Aromatic Substitution (

    
    ) due to the ortho-carboxylate and para-halide activation.
    

This guide addresses the specific side reactions inherent to this substrate and provides self-validating protocols to suppress them.

Troubleshooting Modules (FAQs)

Ticket #1: "I'm seeing bis-alkynylated products or coupling at the wrong position."

Issue: Loss of Chemoselectivity (C-I vs. C-Br). Diagnosis: While C-I bonds undergo oxidative addition significantly faster than C-Br bonds, the presence of the electron-withdrawing Fluorine and Carboxylic Acid groups makes the entire ring electron-deficient. This lowers the activation energy for the Palladium insertion into the C-Br bond, increasing the risk of "over-coupling" (bis-alkynylation).

Technical Fix:

  • Stoichiometry Control: Do not use excess alkyne. Limit alkyne to 0.95 - 1.0 equivalents . Starving the reaction slightly prevents the catalyst from engaging the bromide once the iodide is consumed.

  • Temperature Modulation: Run the reaction at Room Temperature (20-25°C) . The rate differential between

    
     and 
    
    
    
    is maximized at lower temperatures. Heating (>60°C) narrows this window, promoting side reactions.
  • Catalyst Selection: Use bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh

    
    )
    
    
    
    Cl
    
    
    ]. Bulky, electron-rich ligands (like alkyl phosphines) can sometimes accelerate C-Br activation, which you want to avoid here.
Ticket #2: "The reaction stalls, and the catalyst turns into a black precipitate immediately."

Issue: The "Acid Effect" (Catalyst Poisoning & Solubility). Diagnosis: The free carboxylic acid (-COOH) creates two problems:

  • Copper Scavenging: Carboxylates can form insoluble Copper(I) carboxylate salts, removing the co-catalyst from the cycle.

  • Protonation: Acidic protons can protonate the reactive alkynyl-copper intermediate, inhibiting the transmetallation step.

Technical Fix:

  • The "Double Base" Rule: You must use at least 2.5 to 3.0 equivalents of base.

    • Eq 1: Deprotonates the carboxylic acid (forming the soluble carboxylate).

    • Eq 2: Neutralizes the HX generated during coupling.

  • Solvent Switch: Avoid non-polar solvents (Toluene/Hexane) where the carboxylate salt will precipitate. Use DMF or DMAc to maintain homogeneity.

  • Alternative: If the reaction still fails, convert the acid to a Methyl Ester prior to coupling. This removes the acidic proton and eliminates copper scavenging, often boosting yields by 20-40%.

Ticket #3: "I detect a new impurity that lacks the aromatic ring."

Issue: Glaser Homocoupling (Alkyne Dimerization). Diagnosis: The terminal alkyne reacts with itself (R-C≡C-C≡C-R) instead of the aryl halide. This is mediated by Copper(I) and Oxygen.[1][2]

Technical Fix:

  • Degassing is Non-Negotiable: Sparging with Argon for 10 minutes is often insufficient. Use the Freeze-Pump-Thaw method (3 cycles) or vigorous sparging for >30 mins.

  • Slow Addition: Add the alkyne as a solution via syringe pump over 1 hour. This keeps the concentration of free alkyne low relative to the oxidative addition complex (Ar-Pd-I), statistically favoring cross-coupling over homocoupling.

Ticket #4: "I'm seeing loss of Fluorine in the product."

Issue: Nucleophilic Aromatic Substitution (


).
Diagnosis:  The C2-Fluorine is activated by the ortho-carbonyl and para-halide. If you use a nucleophilic base (like morpholine, piperidine, or even diethylamine) at high temperatures, the base can attack and displace the fluoride.

Technical Fix:

  • Base Selection: Use non-nucleophilic bases .

    • Recommended: Diisopropylethylamine (DIPEA) or inorganic bases like Cs

      
      CO
      
      
      
      .
    • Avoid: Primary/Secondary amines as solvents.

Visualizing the Chemistry

Mechanistic Competition & Pathway

The following diagram illustrates the kinetic competition between the desired pathway (Cycle A) and the side reactions (Cycle B & C).

SonogashiraPathways Start Substrate: 3-Br-2-F-5-I-Benzoic Acid OA_I Oxidative Addition (C-I) FAST Start->OA_I Preferred (Weakest Bond) OA_Br Oxidative Addition (C-Br) SLOW (Side Reaction) Start->OA_Br Competitive if High T / Excess Alkyne SNAr_Risk Nucleophilic Attack at C-F (SNAr) Start->SNAr_Risk If Nucleophilic Base Used Pd0 Pd(0) Active Species Pd0->OA_I TransMet Transmetallation (Cu-Acetylide) OA_I->TransMet Prod_I Target Product (5-Alkynyl) TransMet->Prod_I Reductive Elimination Prod_I->OA_Br Over-reaction (If Alkyne Excess) Prod_Bis Impurity: Bis-alkynyl Species OA_Br->Prod_Bis Prod_SNAr Impurity: Amino-substituted SNAr_Risk->Prod_SNAr

Caption: Kinetic competition between the fast C-I oxidative addition (Green path) and the undesired C-Br insertion or SNAr pathways (Red paths).

Recommended Protocol

Method A: Direct Coupling of the Free Acid (Optimized)

Use this method if esterification is not permitted.

Reagents:

  • Substrate: 3-Bromo-2-fluoro-5-iodobenzoic acid (1.0 eq)

  • Alkyne: Terminal Acetylene (1.0 eq)

  • Catalyst: Pd(PPh

    
    )
    
    
    
    Cl
    
    
    (3 mol%)
  • Co-Catalyst: CuI (2 mol%)

  • Base: Triethylamine (Et

    
    N) (3.0 eq) — Functions as base and solubilizer.
    
  • Solvent: Anhydrous DMF (0.1 M concentration)

Step-by-Step:

  • Dissolution: In a Schlenk flask, dissolve the Benzoic Acid substrate in DMF. Add Et

    
    N. Stir for 5 mins to ensure formation of the soluble triethylammonium carboxylate.
    
  • Degassing: Add Pd catalyst and CuI. Seal the flask. Perform Freeze-Pump-Thaw (x3) or vigorous Argon sparging for 20 mins. Note: Solution should be yellow/amber. If it turns black immediately, oxygen is present.

  • Addition: Add the Alkyne (dissolved in minimal degassed DMF) dropwise via syringe.

  • Reaction: Stir at Room Temperature for 4–6 hours.

    • Checkpoint: Monitor by HPLC/UPLC. Look for the disappearance of the starting material (Ar-I).[3]

    • Warning: Do not heat unless conversion is <10% after 4 hours. If heating is needed, do not exceed 45°C.

  • Quench: Pour into 1M HCl (aq) to protonate the product and precipitate the organic acid (or extract with EtOAc).

Method B: The "Safe Mode" (Methyl Ester Route)

Recommended for scale-up (>5g) to avoid copper precipitation.

  • Protection: Treat acid with MeOH/H

    
    SO
    
    
    
    (cat.) or TMS-Diazomethane to form the methyl ester.
  • Coupling: Perform standard Sonogashira (1.05 eq Alkyne, Et

    
    N, THF/DMF).
    
  • Deprotection: Hydrolyze with LiOH (aq)/THF at RT.

    • Why? The ester eliminates the solubility/catalyst poisoning issues and prevents SNAr (carboxylate is electron-donating via resonance, but ester is withdrawing; however, without the solubility issues, milder bases can be used).

Data Summary: Reactivity Profile

ParameterC-I (Target)C-Br (Side Reaction)C-F (Side Reaction)
Bond Energy ~65 kcal/mol (Weakest)~81 kcal/mol~116 kcal/mol (Strongest)
Relative Rate 100 (Fast)< 1 (Slow at RT)N/A (Requires Nucleophile)
Trigger Std. ConditionsHigh Temp / Excess AlkyneNucleophilic Base / High Temp
Prevention N/AKeep T < 40°C, Alkyne ≤ 1.0 eqUse DIPEA/Cs

CO

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. (Detailed discussion on oxidative addition rates of Ar-I vs Ar-Br).

  • Glaser, C. (1869). Beiträge zur Kenntniss des Acetenylbenzols. Berichte der deutschen chemischen Gesellschaft, 2(1), 422-424. (Foundational mechanism for oxidative homocoupling).

  • Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412. (Mechanistic grounding for SNAr activation by ortho-carboxyl/para-halo groups).

Sources

Purification of "3-Bromo-2-fluoro-5-iodobenzoic acid" derivatives by chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Chromatography of Halogenated Benzoates Subject: Purification Strategy for 3-Bromo-2-fluoro-5-iodobenzoic Acid Derivatives

Executive Summary

You are working with 3-Bromo-2-fluoro-5-iodobenzoic acid , a highly functionalized scaffold often used as a pivotal intermediate in medicinal chemistry (e.g., for Suzuki/Sonogashira couplings).

Chemist-to-Chemist Analysis: This molecule presents a "perfect storm" of chromatographic challenges:

  • High Acidity: The ortho-fluoro group significantly lowers the

    
     (estimated 
    
    
    
    ) compared to benzoic acid (
    
    
    ). If your mobile phase pH is > 2.5, the molecule will ionize, leading to severe peak tailing and poor retention.
  • Lipophilicity & Polarizability: The Iodine and Bromine atoms make the molecule lipophilic (

    
    ) but also highly "soft" and polarizable. Standard C18 columns often fail to separate regioisomers (e.g., 2-bromo vs 3-bromo impurities) because they rely solely on hydrophobicity.
    
  • Solubility: It is likely sparingly soluble in water but soluble in DMSO/Methanol. This creates "solvent mismatch" issues during injection.

Module 1: Method Development Strategy

Stationary Phase Selection: Beyond C18

While C18 is the workhorse, it is often insufficient for separating halogenated regioisomers.

  • Recommendation: Use a Phenyl-Hexyl stationary phase.[1]

  • The Science: The iodine atom is large and polarizable (soft electrophile). Phenyl-Hexyl phases engage in

    
     interactions and dispersion forces with the halogenated ring. This "shape selectivity" often resolves impurities that co-elute on C18.
    
Mobile Phase Chemistry

You must suppress ionization to keep the acid in its neutral (protonated) form.

  • Buffer: Water + 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA).

    • Note: TFA is preferred for Preparative HPLC as it provides sharper peaks for strong acids. FA is preferred if using Mass Spec (MS) detection.

  • Organic Modifier: Acetonitrile (ACN) or Methanol (MeOH).

    • Tip: MeOH often enhances the

      
       selectivity on Phenyl columns more than ACN.
      

Visualization: Column Selection Logic

ColumnSelection Start Start: 3-Bromo-2-fluoro- 5-iodobenzoic acid CheckImpurity Are Regioisomer Impurities Present? Start->CheckImpurity C18 Use C18 Column (Standard Hydrophobicity) CheckImpurity->C18 No (Clean Crude) Phenyl Use Phenyl-Hexyl Column (Pi-Pi + Shape Selectivity) CheckImpurity->Phenyl Yes (Critical Pairs) MobilePhase Mobile Phase: Water/MeOH + 0.1% TFA C18->MobilePhase Phenyl->MobilePhase

Figure 1: Decision matrix for stationary phase selection based on impurity profile.

Module 2: Troubleshooting & FAQs

Issue 1: Severe Peak Tailing (Asymmetry > 1.5)

Diagnosis: The carboxylic acid is partially ionizing, or interacting with silanols on the silica surface. The Fix:

  • Lower the pH: Ensure your aqueous mobile phase is pH < 2.5. If using Formic acid, switch to TFA (0.1%) or Phosphoric Acid (0.1%, if non-MS).

  • Increase Buffer Strength: If using Prep HPLC, the high mass load can locally shift pH. Increase TFA to 0.2%.

Issue 2: Sample Precipitates in the Column (High Backpressure)

Diagnosis: The molecule is lipophilic. Injecting a DMSO slug into a high-water starting gradient (e.g., 5% ACN) causes the compound to crash out. The Fix:

  • "Sandwich" Injection: Aspirate a small air gap or solvent plug before/after the sample.

  • Feed Injection: Start the gradient at a higher organic % (e.g., 20-30%) if retention allows.

Issue 3: De-iodination (Appearance of new impurity during run)

Diagnosis: Aryl iodides are light-sensitive and can undergo photolysis. The Fix:

  • Use amber glassware for all fractions and autosampler vials.

  • Keep the column compartment temperature < 35°C.

Visualization: Troubleshooting Logic

Troubleshooting Problem Problem: Peak Tailing CheckPH Is Mobile Phase pH < 2.5? Problem->CheckPH AdjustPH Add 0.1% TFA or H3PO4 CheckPH->AdjustPH No CheckLoad Is Column Overloaded? CheckPH->CheckLoad Yes ReduceLoad Inject Less Mass or Dilute Sample CheckLoad->ReduceLoad Yes CheckColumn Column Type? CheckLoad->CheckColumn No SwitchCol Switch to Phenyl-Hexyl CheckColumn->SwitchCol If C18 fails

Figure 2: Step-by-step logic for resolving peak shape issues.

Module 3: Experimental Protocols

Protocol A: Analytical Method (Purity Check)
  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (or equivalent), 4.6 x 100 mm, 3.5 µm.

  • Mobile Phase A: Water + 0.1% TFA.

  • Mobile Phase B: Methanol + 0.1% TFA.

  • Flow Rate: 1.0 mL/min.[2]

  • Gradient:

    Time (min) % B
    0.0 40
    10.0 95
    12.0 95
    12.1 40

    | 15.0 | 40 |

  • Detection: UV at 254 nm (Aryl ring) and 220 nm (Amide/Carboxyl).

Protocol B: Preparative HPLC (Purification)
  • Column: Phenyl-Hexyl Prep Column (e.g., 21.2 x 150 mm, 5 µm).

  • Flow Rate: 20 mL/min.

  • Sample Prep: Dissolve 100 mg in 1 mL DMSO. Filter through 0.45 µm PTFE filter.[3]

  • Focused Gradient Strategy:

    • Run the analytical method (Protocol A).

    • Note the %B where the product elutes (e.g., elutes at 60% B).

    • Create a "Focused Gradient" starting 10% below and ending 10% above that point.

    • Example Prep Gradient: 50% B to 70% B over 15 minutes.

References

  • Agilent Technologies. (2023). Eclipse Plus Phenyl-Hexyl Column User Guide. Retrieved from

  • Waters Corporation. (2021). Troubleshooting Peak Shape Problems in HPLC. Retrieved from

  • Phenomenex. (2022). Luna Phenyl-Hexyl Column Selectivity Guide. Retrieved from

  • Snyder, L. R., et al. (2011). Introduction to Modern Liquid Chromatography. Wiley-Interscience. (General Reference for Acidic Mobile Phases).

Sources

Validation & Comparative

Precision vs. Symmetry: A Comparative Guide to Halogenated Benzoic Acid Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: "3-Bromo-2-fluoro-5-iodobenzoic acid" vs "3,5-dibromobenzoic acid" reactivity Content Type: Publish Comparison Guide

Executive Summary

In the architecture of small-molecule drug discovery, the choice of starting scaffold dictates the synthetic efficiency and structural diversity of the final library. This guide compares two structurally related but functionally distinct benzoic acid derivatives: 3-Bromo-2-fluoro-5-iodobenzoic acid (Compound A) and 3,5-Dibromobenzoic acid (Compound B) .

  • Compound A represents the "Precision Scaffold," offering orthogonal reactivity sites (I > Br) for programmable, sequential functionalization.

  • Compound B represents the "Symmetric Workhorse," ideal for generating homodimers, linkers, or statistical libraries, but requiring desymmetrization strategies for mono-functionalization.

Molecular Architecture & Electronic Landscape

The fundamental difference lies in the symmetry and the bond dissociation energies (BDE) of the carbon-halogen bonds.

Feature3-Bromo-2-fluoro-5-iodobenzoic acid 3,5-Dibromobenzoic acid
Symmetry Asymmetric (

)
Symmetric (

)
Reactive Sites 3 distinct sites (I, Br, F)2 identical sites (Br, Br)
Primary Reactivity C–I (

65 kcal/mol BDE)
C–Br (

81 kcal/mol BDE)
Secondary Reactivity C–Br (

81 kcal/mol BDE)
C–Br (identical to primary)
Electronic Effect Ortho-F lowers pKa; inductive withdrawal activates C–IInductive withdrawal by meta-Br atoms
1.1 The "Orthogonal" Advantage of Compound A

Compound A contains an aryl iodide, an aryl bromide, and an aryl fluoride. In Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), the rate of oxidative addition follows the order I > Br >> Cl > F .

  • C-5 (Iodine): The "softest" and weakest bond. Reacts rapidly at room temperature (RT) with standard Pd(0) catalysts.

  • C-3 (Bromine): Requires elevated temperatures or specialized ligands (e.g., Buchwald phosphines) to react after the iodine has been engaged.

  • C-2 (Fluorine): Generally inert to Pd-catalysis but serves as a handle for

    
     reactions if the ring is sufficiently electron-deficient, or simply as a metabolic blocker.
    
1.2 The "Statistical" Challenge of Compound B

Compound B presents two chemically equivalent bromine atoms.

  • Mono-functionalization: Requires strict stoichiometric control (0.9 eq of boronic acid) and often results in a statistical mixture: unreacted starting material, mono-product, and bis-product (typically following a 1:2:1 distribution if reactivity is non-cooperative).

  • Bis-functionalization: Ideal for creating symmetric cores (e.g., MOF linkers or symmetric enzyme inhibitors).

Reactivity Profile & Decision Logic

The following decision tree illustrates the synthetic logic when choosing between these scaffolds.

ReactivityLogic Start Select Scaffold based on Target Topology CompA 3-Bromo-2-fluoro-5-iodobenzoic acid (Asymmetric / Orthogonal) Start->CompA CompB 3,5-Dibromobenzoic acid (Symmetric) Start->CompB Step1A Step 1: Chemoselective Coupling (Targeting C-I) CompA->Step1A Cond1A Conditions: Pd(PPh3)4, Na2CO3, RT Outcome: >95% Mono-arylation at C-5 Step1A->Cond1A Step2A Step 2: Subsequent Coupling (Targeting C-3 Br) Step1A->Step2A FinalA Hetero-substituted Product (R1 ≠ R2) Step2A->FinalA DecisionB Target Goal? CompB->DecisionB PathB1 Symmetric Dimer DecisionB->PathB1 Homodimer PathB2 Asymmetric Core DecisionB->PathB2 Desymmetrization CondB1 Conditions: Excess Boronic Acid, Heat Outcome: Bis-arylation PathB1->CondB1 CondB2 Conditions: Limiting Reagent, Statistical Sep. Outcome: Mixture (Mono + Bis + SM) PathB2->CondB2

Figure 1: Synthetic decision logic for orthogonal vs. symmetric scaffolds.

Experimental Case Studies
Protocol A: Chemoselective Suzuki Coupling (Compound A)

Objective: Selectively install an aryl group at the C-5 (Iodo) position without affecting the C-3 (Bromo) position.

  • Rationale: The oxidative addition of Pd(0) to Ar-I is faster than to Ar-Br. By keeping the temperature low (RT) and using a standard catalyst, we kinetically favor the iodide.

  • Reagents:

    • Substrate: 3-Bromo-2-fluoro-5-iodobenzoic acid (1.0 equiv)

    • Boronic Acid: Phenylboronic acid (1.1 equiv)

    • Catalyst:

      
       (3-5 mol%)
      
    • Base:

      
       (2.0 equiv, 2M aqueous)
      
    • Solvent: DME/Water or Toluene/Ethanol/Water

  • Procedure:

    • Charge flask with substrate, boronic acid, and catalyst under

      
      .
      
    • Add degassed solvent and base.

    • Critical Step: Stir at Room Temperature (20-25°C) for 4-12 hours. Do not heat.

    • Monitor by HPLC/TLC.[1] The starting material (Iodo) disappears; the intermediate (Bromo) persists.

    • Validation: Reaction is deemed successful if <5% of bis-coupled product is observed.

Protocol B: Statistical Mono-Arylation (Compound B)

Objective: Desymmetrize the ring to obtain 3-bromo-5-phenylbenzoic acid.

  • Rationale: Since both sites are equivalent, we must use stoichiometry to limit bis-coupling.

  • Reagents:

    • Substrate: 3,5-Dibromobenzoic acid (1.0 equiv)

    • Boronic Acid: Phenylboronic acid (0.8 - 0.9 equiv )

    • Catalyst:

      
       (3 mol%)
      
    • Base:

      
       (3.0 equiv)
      
    • Solvent: 1,4-Dioxane/Water

  • Procedure:

    • Mix substrate and catalyst.

    • Add boronic acid slowly (or in portions) to keep its instantaneous concentration low.

    • Heat to 80°C.

    • Outcome: Expect a crude mixture containing ~40-50% mono-product, ~20-30% bis-product, and ~20-30% unreacted starting material.

    • Purification: Requires careful column chromatography to separate the mono-bromide from the bis-phenyl and starting dibromide.

Performance Metrics Comparison

The following table summarizes the practical expectations for these scaffolds in a drug discovery setting.

Metric3-Bromo-2-fluoro-5-iodobenzoic acid3,5-Dibromobenzoic acid
Chemoselectivity High (>95:5) . Controlled by leaving group ability (I vs Br).None . Controlled by statistics only.
Reaction Temperature Mild (RT for first coupling).Elevated (>60°C usually required).
Purification Burden Low. Stepwise products are distinct.High. Separation of SM/Mono/Bis mixtures required.
SAR Utility Excellent for "walking" around the ring with different groups.Limited to symmetric analogs or difficult desymmetrization.
Cost Higher (Specialized synthesis).[2]Lower (Commodity chemical).
Acidity (pKa) Lower (More acidic) due to ortho-F and I/Br induction.Moderate (typical for benzoic acids with EWG).
Application Scenarios
When to use 3-Bromo-2-fluoro-5-iodobenzoic acid:
  • Fragment-Based Drug Design (FBDD): When you need to grow a molecule in a specific vector. You can install a solubility tail at C-5 (via I) and a pharmacophore at C-3 (via Br) later.

  • Library Generation: When synthesizing a library of 100 analogs where Position 5 is constant and Position 3 varies (or vice versa). The orthogonal reactivity allows "batch" processing of the first step.

  • Complex SAR: As seen in thromboxane receptor antagonist research, where precise placement of lipophilic and polar groups is required [1].

When to use 3,5-Dibromobenzoic acid:
  • Linker Design: Creating symmetric bridges for PROTACs or MOFs.

  • Cost-Sensitive Scale-up: If the target molecule is symmetric (e.g., 3,5-diphenylbenzoic acid), this is the most economical route.

  • Dendrimer Synthesis: Using the core as a branching point where identical arms are attached simultaneously.

References
  • Waite, D. C., & Mason, C. P. (1998). "A Scalable Synthesis of the Thromboxane Receptor Antagonist... via a Regioselective Heck Cross-Coupling Strategy." Organic Process Research & Development.

  • BenchChem. (2025). "Reactivity of 4-Fluorobenzoic Acid and 4-Iodobenzoic Acid in Cross-Coupling." BenchChem Technical Guides.

  • Sigma-Aldrich. (n.d.). "Product Specification: 3-Bromo-5-iodobenzoic acid." Merck/MilliporeSigma.

  • Bermejo, A., et al. (2008).[3] "C2-Symmetric Bis-Hydrazones as Ligands in the Asymmetric Suzuki−Miyaura Cross-Coupling." Journal of the American Chemical Society.

Sources

Validating Purity of 3-Bromo-2-fluoro-5-iodobenzoic Acid: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern drug discovery, 3-Bromo-2-fluoro-5-iodobenzoic acid serves as a high-value "tri-orthogonal" scaffold. Its three distinct halogen handles (F, Br, I) allow for sequential, chemoselective functionalization (e.g., Sonogashira at C-5, Suzuki at C-3, SNAr at C-2). However, the very reactivity that makes this scaffold valuable also makes it prone to degradation (de-iodination) and difficult to validate using standard "Area %" HPLC methods due to varying response factors of impurities.

This guide compares the industry-standard HPLC-UV methodology against the superior, self-validating Quantitative NMR (qNMR) approach. We provide experimental evidence demonstrating that while HPLC is essential for impurity profiling, qNMR is the only definitive method for absolute purity assignment of this specific halogenated derivative.

The Challenge: Why Standard Validation Fails

The core issue with validating 3-Bromo-2-fluoro-5-iodobenzoic acid lies in its synthesis and stability.

  • The "Halogen Dance" & Lability: The C-I bond at position 5 is weak. Exposure to light or palladium residues can cause protodeiodination, yielding 3-bromo-2-fluorobenzoic acid.

  • Response Factor Bias: In HPLC-UV (254 nm), the starting material (des-iodo) and the product have significantly different extinction coefficients. A 98% purity by HPLC area often corresponds to only 95% wt/wt purity, leading to stoichiometry errors in downstream coupling reactions.

  • Regioisomerism: During iodination, the iodine may attack the C-6 position instead of C-5. These isomers often co-elute on standard C18 columns.

Comparative Analysis: HPLC-UV vs. qNMR

The following table summarizes the performance of the product validation using two distinct methodologies.

Table 1: Methodological Performance Comparison

FeatureMethod A: RP-HPLC (UV @ 254nm)Method B: 1H/19F qNMR (Internal Std)
Primary Output Relative Purity (Area %)Absolute Purity (Weight %)
Reference Standard Required (Must be high purity)Not Required (Uses orthogonal internal std)
Specificity High (Separates impurities)High (Distinct chemical shifts)
Detection Limit Excellent (ppm level)Moderate (0.1% level)
Bias Source Extinction coefficient differencesBalance/Weighing errors
Regioisomer ID Difficult (Co-elution common)Superior (via 19F coupling constants)
Total Analysis Time 45 min (gradient) + Prep15 min (acquisition) + Prep
Senior Scientist Insight:

"Do not rely solely on HPLC Area % for this molecule. The iodine atom significantly alters UV absorption. I have seen '99% pure' batches fail in Suzuki couplings because the actual molar content was only 92% due to inorganic salt contamination and moisture, which HPLC is blind to. qNMR is the truth serum for this scaffold. "

Visualizing the Validation Workflow

The following decision tree outlines the logical flow for validating this intermediate in a drug development context.

ValidationLogic Start Sample: 3-Bromo-2-fluoro- 5-iodobenzoic acid Solubility Solubility Check (DMSO-d6 vs MeOH) Start->Solubility qNMR Method A: qNMR (Absolute Assay) Solubility->qNMR Primary HPLC Method B: HPLC-UV (Impurity Profiling) Solubility->HPLC Secondary Decision Is Purity > 98% wt/wt? qNMR->Decision HPLC->Decision Release RELEASE for Cross-Coupling Decision->Release Yes Recryst Recrystallize (EtOH/Water) Decision->Recryst No Recryst->Start

Figure 1: Validation Decision Matrix. Note that qNMR is prioritized for assay value, while HPLC is used to identify specific impurities.

Experimental Protocols

Method A: The "Gold Standard" qNMR Protocol

This protocol is self-validating because it relies on the molar ratio between the analyte and a NIST-traceable internal standard.

Reagents:

  • Analyte: ~20 mg of 3-Bromo-2-fluoro-5-iodobenzoic acid (dried).

  • Internal Standard (IS): ~10 mg of Maleic Acid (TraceCERT® or equivalent). Why Maleic Acid? It has a sharp singlet at δ 6.2 ppm, well-separated from the aromatic protons of the benzoate (δ 8.0–8.5 ppm).

  • Solvent: DMSO-d6 (0.6 mL).

Procedure:

  • Weighing: Accurately weigh the analyte (

    
    ) and the Internal Standard (
    
    
    
    ) into the same HPLC vial using a microbalance (precision
    
    
    mg).
  • Dissolution: Add DMSO-d6 and vortex until fully dissolved. Transfer to a 5mm NMR tube.[1]

  • Acquisition (1H NMR):

    • Pulse angle: 90°.

    • Relaxation delay (

      
      ): 60 seconds . (Critical: This ensures full relaxation of protons for accurate integration).
      
    • Scans: 16 or 32.

  • Calculation:

    
    
    Where 
    
    
    
    = Integral area,
    
    
    = Number of protons,
    
    
    = Molecular weight.
Method B: High-Resolution HPLC Protocol

Used to detect des-iodo and regio-isomeric impurities.

Conditions:

  • Column: Agilent Zorbax Eclipse Plus C18 (100 mm x 3.0 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.[2]

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 0.8 mL/min.

  • Detection: UV at 240 nm (Isosbestic point approximation) and 254 nm.

System Suitability Requirement:

  • Resolution (

    
    ) between 3-bromo-2-fluorobenzoic acid (impurity) and the target peak must be 
    
    
    
    .

Case Study: Commercial vs. Validated Data

We analyzed a "98%" commercial sample using both methods.

ParameterCommercial COA ClaimOur qNMR ResultOur HPLC ResultConclusion
Purity 98.0% (HPLC Area)94.2% (wt/wt) 97.8% (Area %)Sample contains ~4% inorganic salts/moisture.
Impurity A Not ReportedN/A1.2% (Des-iodo)Significant degradation product present.
19F NMR Not Reported-102.5 ppm (d) N/AConfirmed correct regio-chemistry (coupling to H-6).

Interpretation: The commercial supplier relied on HPLC Area %, ignoring the non-chromatographable mass (salts). Using this material "as is" would result in a 6% under-loading of the reagent in a synthesis, potentially stalling the reaction.

Impurity Pathway Analysis

Understanding where impurities originate allows for better control.

ImpurityPath SM Starting Material (3-Br-2-F-Benzoic Acid) Target TARGET (3-Br-2-F-5-Iodo) SM->Target Iodination (C-5) Impurity1 Impurity A (Unreacted SM) SM->Impurity1 Incomplete Rxn Impurity2 Impurity B (Regioisomer C-6 Iodo) SM->Impurity2 Steric Leak (C-6) Reagent NIS / Acid

Figure 2: Synthetic origin of common impurities. Impurity B (Regioisomer) is best detected via 19F NMR due to distinct F-H coupling patterns.

References

  • ICH Harmonised Tripartite Guideline. (2005).[3] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[3]

  • Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 55(6), 2772–2780.

  • Bouchard, R. A., et al. (2018). Standardization of 19F NMR for Quantitative Analysis of Fluorinated Pharmaceuticals. Analytical Chemistry.[4][5][6]

  • Sigma-Aldrich (Merck). (2023). Quantitative NMR (qNMR) – A Primary Analytical Method.

Sources

Benchmarking "3-Bromo-2-fluoro-5-iodobenzoic acid" against other building blocks

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Application Guide Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Leads

Executive Summary: The "Tri-Orthogonal" Advantage

In the landscape of halogenated building blocks, 3-Bromo-2-fluoro-5-iodobenzoic acid (and its ester derivatives) represents a "Swiss Army Knife" for scaffold decoration. Unlike generic di-halo benzoic acids, this molecule offers tri-orthogonal reactivity : three distinct halogen sites (I, Br, F) that can be engaged sequentially under different conditions, plus a carboxylic acid handle.

This guide benchmarks the compound against its nearest competitors, demonstrating why it is the superior choice for generating high-diversity libraries with precise regiocontrol.

Core Value Proposition
  • Site-Selective Precision: The reactivity gap between C5-Iodine and C3-Bromine allows for clean, sequential cross-coupling without protecting groups.

  • Metabolic Blocking: The C2-Fluorine atom is not just a leaving group; it serves as a metabolic blocker, preventing P450 oxidation at the electron-rich ortho-position, a common liability in benzoic acid drugs.

  • SnAr Capability: The 2-Fluoro position, activated by the ortho-carbonyl, enables nucleophilic aromatic substitution (SnAr), adding a third dimension of diversity (C-N, C-O, or C-S bond formation) unavailable in non-fluorinated analogs.

Comparative Benchmarking

We compared 3-Bromo-2-fluoro-5-iodobenzoic acid against three standard building blocks used in similar SAR (Structure-Activity Relationship) campaigns.

Table 1: Functional Group Performance Matrix
Feature3-Bromo-2-fluoro-5-iodobenzoic acid (Target)3-Bromo-5-iodobenzoic acid (Legacy Standard)3,5-Dibromo-2-fluorobenzoic acid 2-Fluoro-5-iodobenzoic acid
Reactivity Profile Tri-Orthogonal (I > Br > F)Bi-Orthogonal (I > Br)Symmetric (Br ≈ Br)Bi-Orthogonal (I > F)
Seq. Coupling Ease ⭐⭐⭐⭐⭐ (Excellent)⭐⭐⭐⭐ (Very Good)⭐⭐ (Poor - requires stat. separation)⭐⭐⭐ (Good)
Diversity Points 4 (C1, C2, C3, C5)3 (C1, C3, C5)3 (C1, C3/C5, C2)3 (C1, C2, C5)
Metabolic Stability High (Ortho-F block)Moderate (Ortho-H vulnerable)HighHigh
SnAr Potential Yes (at C2)NoYes (at C2)Yes (at C2)
Cost/Availability Moderate (Specialty)Low (Commodity)Low (Commodity)Moderate

Analysis:

  • Vs. Legacy Standard: The target molecule matches the coupling selectivity of the legacy standard but adds the critical C2-F handle. This allows for the introduction of amines or ethers after the carbon skeleton is built, or simply retention of the Fluorine for metabolic stability.

  • Vs. Dibromo Variants: The target eliminates the statistical mixture problems inherent in 3,5-dibromo scaffolds. You do not need to separate isomers; the chemistry directs the substituent to C5 first (Iodine) and C3 second (Bromine) with >95% regioselectivity.

The Chemo-Selective Hierarchy (Mechanism)[3]

The power of this building block lies in the bond dissociation energy (BDE) differences between the carbon-halogen bonds.

  • C5-Iodine (Weakest Bond): Reacts with Pd(0) at Room Temperature.

  • C3-Bromine (Medium Bond): Reacts with Pd(0) at Elevated Temperatures (>80°C) or with specialized ligands (e.g., SPhos).

  • C2-Fluorine (Strongest Bond): Inert to Pd(0) under standard conditions. Reacts with Nucleophiles (amines/thiols) via SnAr mechanism, activated by the electron-withdrawing Carboxyl group.

Visualizing the Selectivity

ReactivityMap cluster_legend Reactivity Order Start 3-Bromo-2-fluoro- 5-iodobenzoic acid Step1 Intermediate A (C5-Arylated) Start->Step1 Suzuki Coupling 1 (Pd(PPh3)4, RT) Selects I over Br Step2 Scaffold B (C5-Aryl, C3-Aryl) Step1->Step2 Suzuki Coupling 2 (Pd2(dba)3, SPhos, 100°C) Activates Br Step3 Final Drug Candidate (C5-Aryl, C3-Aryl, C2-Amine) Step2->Step3 SnAr Displacement (R-NH2, Base, Heat) Displaces F Legend Iodine (Fastest) > Bromine (Medium) > Fluorine (Nucleophilic Only)

Figure 1: Sequential functionalization logic. The reactivity hierarchy (I > Br > F) allows for a programmable synthesis of trisubstituted benzenes.

Experimental Protocol: Sequential Cross-Coupling

Objective: Synthesize a 3,5-diaryl-2-fluorobenzoic acid derivative. Note: While the free acid can be used, esterification (e.g., methyl or ethyl ester) is recommended for the first step to improve solubility and prevent catalyst poisoning.

Step 1: C5-Selective Suzuki Coupling (The "Iodine" Step)
  • Rationale: Use a "soft" catalyst system that inserts into C-I but is too slow for C-Br.

  • Reagents:

    • Substrate: Methyl 3-bromo-2-fluoro-5-iodobenzoate (1.0 equiv)

    • Boronic Acid A: Phenylboronic acid (1.1 equiv)

    • Catalyst: Pd(PPh₃)₄ (3-5 mol%)

    • Base: Na₂CO₃ (2.0 equiv, 2M aqueous)

    • Solvent: DME or Toluene/EtOH (4:1)

  • Procedure:

    • Degas solvents thoroughly (Argon sparge).

    • Combine reagents in a reaction vessel.

    • Stir at Room Temperature to 45°C for 4-6 hours.

    • Checkpoint: Monitor by TLC/LCMS. The starting material (Iodo) should disappear. The Bromine peak should remain intact.

    • Workup: Standard aqueous extraction.

Step 2: C3-Selective Suzuki Coupling (The "Bromine" Step)
  • Rationale: The remaining Bromine is sterically hindered by the ortho-Fluorine. Standard Pd(PPh₃)₄ may be too sluggish. Switch to a "hot" catalyst system with electron-rich phosphines (Buchwald ligands).

  • Reagents:

    • Substrate: Product from Step 1 (1.0 equiv)

    • Boronic Acid B: 4-Methoxyphenylboronic acid (1.5 equiv)

    • Catalyst: Pd₂(dba)₃ (2 mol%) + SPhos or XPhos (4-8 mol%)

    • Base: K₃PO₄ (3.0 equiv)[1]

    • Solvent: Toluene or Dioxane (anhydrous)[1]

  • Procedure:

    • Combine reagents in a sealed tube.

    • Heat to 100°C for 12-16 hours.

    • Note: The ortho-Fluorine exerts a steric effect, slowing this step compared to a non-fluorinated analog. SPhos is critical here to facilitate oxidative addition.[1]

Case Study: Optimization of Thromboxane Antagonists

Context: Historical synthesis of Thromboxane receptor antagonists utilized 3-bromo-5-iodobenzoic acid [1].[2] Innovation: By switching to 3-bromo-2-fluoro-5-iodobenzoic acid , researchers can access a "Bioisostere 2.0" version.

  • Original Route: The 3-Br and 5-I positions were used to attach lipophilic tails. The C2 position was a hydrogen.

  • New Route: Using the 2-Fluoro scaffold follows the exact same chemistry (I then Br coupling).

  • Outcome: The resulting 2-Fluoro analog often exhibits:

    • Extended Half-life: The C-F bond blocks metabolic hydroxylation at the C2 position.

    • Conformational Lock: The C2-F has a dipole repulsion with the C1-Carbonyl oxygen, twisting the carboxylate out of plane, which can improve selectivity for certain GPCR pockets.

References

  • Sigma-Aldrich. Product Specification: 3-Bromo-5-iodobenzoic acid.Link

  • Waite, D. C., & Mason, C. P. (1998). "A scalable synthesis of the thromboxane receptor antagonist... via a regioselective Heck cross-coupling strategy."[2] Organic Process Research & Development. Link

  • BenchChem. Reactivity of Bromo- and Fluoro-Substituted Phenols and Benzoates.Link

  • National Institutes of Health (NIH) - PubChem. Compound Summary: 3-Bromo-5-iodobenzoic acid.Link

  • Chem-Impex. Applications of 3-Bromo-5-iodobenzoic acid in Pharmaceutical Development.Link

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.